Product packaging for Fmoc-Phe-OH-15N(Cat. No.:)

Fmoc-Phe-OH-15N

Cat. No.: B613613
M. Wt: 388.4 g/mol
InChI Key: SJVFAHZPLIXNDH-LJSUXKQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Phe-OH-15N, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO4 B613613 Fmoc-Phe-OH-15N

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i25+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-LJSUXKQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 15N Labeled Phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of the properties, characteristics, and applications of 15N labeled Phenylalanine in scientific research, with a focus on its utility in metabolic studies, protein synthesis analysis, and advanced analytical techniques.

This technical guide provides a comprehensive overview of 15N labeled Phenylalanine, a critical tool for researchers, scientists, and drug development professionals. Phenylalanine is an essential aromatic amino acid vital for protein synthesis and various metabolic functions.[1] The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the phenylalanine structure allows for precise tracking and quantification in a multitude of biological and chemical processes without the concerns associated with radioactive isotopes. This guide details its core properties, experimental applications, and the underlying metabolic pathways, offering a foundational resource for leveraging this powerful research tool.

Core Properties and Characteristics

15N labeled Phenylalanine is chemically identical to its unlabeled counterpart but possesses a greater mass due to the presence of the ¹⁵N isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based applications. In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹⁵N nucleus provides a distinct signal that can be used to probe molecular structure and dynamics.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for L-Phenylalanine (¹⁵N). It is important to note that specific values, such as isotopic purity, may vary slightly between different commercial suppliers.

PropertyValueReference
Molecular Formula C₉H₁₁¹⁵NO₂[2]
Molecular Weight 166.18 g/mol [1][3]
Isotopic Purity Typically ≥98 atom % ¹⁵N[1][3]
Appearance Solid[2][3]
Melting Point 270-275 °C (decomposes)[2][3]
CAS Number (Labeled) 29700-34-3[1][3]
Storage Room temperature, away from light and moisture[1]

Key Applications in Research and Development

The unique properties of 15N labeled Phenylalanine make it an invaluable tracer in a variety of research fields:

  • Biomolecular NMR: Used to investigate the structure, dynamics, and binding of proteins and other macromolecules.[1][4] The ¹⁵N label allows for the selective observation of the labeled amino acid within a complex biological sample.

  • Metabolism and Metabolomics: Enables the tracing of phenylalanine through metabolic pathways to understand its role in normal physiology and disease states.[1][4]

  • Proteomics and Protein Synthesis: Allows for the quantification of protein turnover rates by measuring the incorporation of the labeled amino acid into newly synthesized proteins.[1][4]

  • Mass Spectrometry: Serves as an internal standard for the accurate quantification of unlabeled phenylalanine in complex biological matrices.[5]

Experimental Protocols and Methodologies

The following sections provide an overview of common experimental protocols involving 15N labeled Phenylalanine. These are intended as a guide and may require optimization based on the specific experimental context.

Metabolic Labeling for Protein Synthesis Studies

Metabolic labeling with 15N Phenylalanine is a powerful technique to measure the rate of protein synthesis in cells, tissues, or whole organisms.

Objective: To quantify the rate of new protein synthesis by measuring the incorporation of 15N Phenylalanine.

Materials:

  • 15N Labeled L-Phenylalanine

  • Cell culture medium or animal diet deficient in unlabeled phenylalanine

  • Cultured cells, tissue explants, or animal models

  • Protein extraction buffers and reagents

  • Mass spectrometer (e.g., LC-MS/MS or GC-C-IRMS)

Protocol Outline:

  • Preparation: Prepare cell culture medium or animal feed containing a known concentration of 15N Labeled L-Phenylalanine as the sole source of this amino acid.

  • Labeling: Introduce the labeled medium or diet to the biological system (cells or animal) for a defined period. The duration of labeling will depend on the expected rate of protein turnover.

  • Sample Collection: At various time points, collect cells, tissues, or biofluids.

  • Protein Extraction and Hydrolysis: Isolate the total protein from the samples and hydrolyze it into individual amino acids.

  • Analysis by Mass Spectrometry: Analyze the amino acid hydrolysate using mass spectrometry to determine the ratio of 15N labeled Phenylalanine to unlabeled (¹⁴N) Phenylalanine.

  • Calculation of Synthesis Rate: The fractional synthesis rate (FSR) of protein can be calculated based on the rate of incorporation of the ¹⁵N label over time.

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis

This method is used to determine the origin and transformation of nitrogen in biogeochemical cycles and metabolic flux analysis.[6][7]

Objective: To measure the ¹⁵N/¹⁴N ratio of phenylalanine to trace nitrogen sources and metabolic pathways.[8]

Protocol Outline:

  • Sample Preparation: Extract and purify phenylalanine from the sample matrix. This can be achieved using High-Performance Liquid Chromatography (HPLC).[9]

  • Elemental Analysis: The purified phenylalanine is combusted in an elemental analyzer to convert it to N₂ gas.

  • Isotope Ratio Mass Spectrometry: The N₂ gas is introduced into an isotope ratio mass spectrometer, which measures the precise ratio of ¹⁵N to ¹⁴N.

  • Data Analysis: The δ¹⁵N value is calculated, which represents the deviation of the sample's ¹⁵N/¹⁴N ratio from a standard. This data can be used to model nitrogen flow through metabolic or environmental systems.

Signaling Pathways and Metabolic Maps

Understanding the metabolic fate of phenylalanine is crucial for interpreting data from labeling experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.

Phenylalanine Metabolism Pathway

Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for several important neurotransmitters.[10]

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Protein_Synthesis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation start Introduce 15N-Phe to System incubation Incubation/ Labeling Period start->incubation collection Sample Collection (Time Points) incubation->collection extraction Protein Extraction & Hydrolysis collection->extraction ms Mass Spectrometry (LC-MS/MS or GC-C-IRMS) extraction->ms ratio Determine 15N/14N Ratio ms->ratio calculation Calculate Fractional Synthesis Rate (FSR) ratio->calculation

References

An In-Depth Technical Guide to Isotopic Labeling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques in peptide synthesis, a cornerstone for modern proteomics, structural biology, and drug development. We will delve into the core principles, methodologies, and applications of incorporating stable isotopes into peptides, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Introduction to Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is substituted with its isotope. In peptide synthesis, this typically involves replacing atoms like carbon-12 (¹²C), nitrogen-14 (¹⁴N), and hydrogen-1 (¹H) with their heavier, non-radioactive (stable) isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[1] These "heavy" peptides are chemically identical to their natural, "light" counterparts but possess a distinct mass.[2] This mass difference is the fundamental principle that allows for their detection and quantification in sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The primary advantage of using stable isotopes is that they do not alter the physicochemical properties or biological activity of the peptide, making them ideal internal standards for a wide range of applications.[2][3]

Core Applications in Research and Drug Development

Isotopically labeled peptides are indispensable tools in various scientific disciplines:

  • Quantitative Proteomics: They serve as internal standards for the precise quantification of proteins and their post-translational modifications (PTMs) in complex biological samples.[3] This is crucial for biomarker discovery, understanding disease mechanisms, and evaluating drug efficacy.[4]

  • Structural Biology: Peptides labeled with ¹³C, ¹⁵N, and ²H are instrumental in NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[5][6]

  • Pharmacokinetics and Drug Metabolism: Labeled peptides are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[7]

  • Metabolite Identification: They aid in tracing metabolic pathways and identifying novel metabolites.

Isotopic Labeling Strategies

There are three primary strategies for introducing stable isotopes into peptides:

  • Chemical Synthesis: This is the most common approach, where isotopically labeled amino acids are incorporated directly during solid-phase peptide synthesis (SPPS). This method offers precise control over the position and number of isotopic labels.

  • Metabolic Labeling: In this in vivo method, cells are cultured in a medium containing "heavy" amino acids, which are then incorporated into newly synthesized proteins. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent example of this technique.[8][9]

  • Enzymatic Labeling: This method utilizes enzymes to attach isotopically labeled tags or amino acids to specific sites on a peptide or protein.

Quantitative Data Summary

The success of experiments utilizing isotopically labeled peptides hinges on the purity and incorporation efficiency of the isotopes. Below are tables summarizing key quantitative data.

Table 1: Isotopic Purity of Commercially Available Labeled Amino Acids

IsotopeTypical Isotopic Purity (%)
¹³C>99
¹⁵N>99
²H (Deuterium)>98

Data sourced from various commercial suppliers. Purity can vary slightly between batches and suppliers.[1]

Table 2: Comparison of Common Quantitative Proteomics Labeling Methods

MethodLabeling ApproachMultiplexing CapabilityTypical Labeling Efficiency (%)Key AdvantagesKey Limitations
SILAC Metabolic (in vivo)Up to 3-plex (light, medium, heavy)>95% incorporationHigh accuracy and precision as labeling is done early.Limited to cell culture, time-consuming.
ICAT Chemical (in vitro)2-plex (light/heavy)>90% for cysteine-containing peptidesReduces sample complexity by targeting cysteines.Only cysteine-containing peptides are quantified.
iTRAQ Chemical (in vitro)4-plex, 8-plex>95%High multiplexing capability.Reporter ion ratio distortion can occur.
TMT Chemical (in vitro)6-plex, 10-plex, 16-plex>95%Highest multiplexing capability.Can be costly.

Experimental Protocols

This section provides detailed methodologies for key isotopic labeling experiments.

Fmoc Solid-Phase Peptide Synthesis (SPPS) with Isotopic Labeling

Fmoc-SPPS is the standard method for chemically synthesizing peptides. The incorporation of an isotopically labeled amino acid follows the same procedure as a standard amino acid.[10][11]

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Wang resin for C-terminal carboxylic acid, Rink amide resin for C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[12]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.[12]

  • Amino Acid Activation and Coupling:

    • Dissolve the desired Fmoc-protected amino acid (either standard or isotopically labeled) and a coupling agent (e.g., HCTU) in DMF.

    • Add an activation base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours to form the peptide bond.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Enzymatic Labeling using Sortase A

Sortase A is a transpeptidase that can be used for site-specific labeling of the N- or C-terminus of a protein or peptide.[13]

Protocol for C-terminal Labeling:

  • Reagent Preparation:

    • Target Protein/Peptide: Must contain a C-terminal LPXTG recognition motif.

    • Labeled Probe: An oligoglycine peptide (e.g., GGG) conjugated to the desired isotopic label.

    • Sortase A Enzyme: A purified, active enzyme.

    • Reaction Buffer: Typically Tris-HCl buffer with CaCl₂.

  • Reaction Setup:

    • Combine the target protein (e.g., 50 µM final concentration), the labeled oligoglycine probe (e.g., 250 µM), and Sortase A (e.g., 2.5 µM) in the reaction buffer.[13]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[14]

  • Reaction Quenching and Purification: Stop the reaction by adding EDTA. Purify the labeled product using affinity chromatography (if the target has a tag) or other chromatographic methods to remove the enzyme and unreacted starting materials.

  • Analysis: Confirm the labeling efficiency and product identity using SDS-PAGE and mass spectrometry.

Quantitative Proteomics Workflows

Protocol Overview:

  • Adaptation Phase: Culture two cell populations in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., Lysine, Arginine) are replaced with their stable isotope-labeled counterparts. This is done for at least five cell divisions to ensure complete incorporation of the heavy amino acids.[6][9]

  • Experimental Phase: Treat the two cell populations with the experimental and control conditions.

  • Sample Pooling and Protein Extraction: Combine equal numbers of cells from the light and heavy populations. Lyse the cells to extract the proteins.

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the relative abundance of the light and heavy forms by comparing their signal intensities in the mass spectrometer.

Protocol Overview:

  • Protein Extraction and Digestion: Extract proteins from each sample (up to 8 for iTRAQ, up to 16 for TMT) and digest them into peptides.[15][16]

  • Labeling: Label the peptides from each sample with a different isobaric tag. The tags are chemically identical and have the same total mass, but the distribution of heavy isotopes in the reporter and balance regions differs.

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional but Recommended): Fractionate the complex peptide mixture using techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak. Upon fragmentation (MS2), the reporter ions are released, and their masses are unique to each original sample.

  • Data Analysis: Identify the peptides from the fragmentation pattern of the peptide backbone. Quantify the relative abundance of the peptide in each sample by comparing the intensities of the reporter ions.[15]

Mandatory Visualizations

Experimental and Logical Workflows

Quantitative_Proteomics_Workflow cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleA Sample A (Control) ProteinExtractionA Protein Extraction SampleA->ProteinExtractionA SampleB Sample B (Treated) ProteinExtractionB Protein Extraction SampleB->ProteinExtractionB DigestionA Enzymatic Digestion ProteinExtractionA->DigestionA DigestionB Enzymatic Digestion ProteinExtractionB->DigestionB Labeling Labeling with Isotopic Tags (e.g., TMT, iTRAQ) DigestionA->Labeling DigestionB->Labeling Pooling Sample Pooling Labeling->Pooling Fractionation Fractionation Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core mTORC1 Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) TSC_Complex TSC1/TSC2 Energy Status (AMP/ATP)->TSC_Complex PI3K PI3K AKT AKT PI3K->AKT AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy Inhibition mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

References

The Precision of Life: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in modern biological and biomedical research, offering a powerful and versatile approach to quantitatively analyze the dynamic nature of the proteome and metabolome. By replacing naturally occurring isotopes with heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H), SILAAs enable the precise tracking and quantification of proteins and metabolites without interfering with cellular processes. This technical guide provides an in-depth exploration of the core applications of SILAAs, focusing on quantitative proteomics, metabolic flux analysis, and protein turnover studies. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively implement these techniques.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy that allows for the accurate relative quantification of protein abundance between different cell populations.[1][2] The principle lies in growing two or more cell populations in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically arginine and lysine.[3][4] Once the heavy amino acids are fully incorporated into the proteome, the cell populations can be subjected to different experimental conditions. The samples are then combined at an early stage, minimizing experimental variability, and analyzed by mass spectrometry (MS).[3][5] The mass difference between the heavy and light peptides allows for their distinct detection and the calculation of their relative abundance.

Quantitative Data Presentation

The primary output of a SILAC experiment is the ratio of heavy to light peptide intensities, which reflects the relative abundance of the corresponding protein in the different experimental conditions. This data is typically presented in tables that include protein identifiers, the number of peptides identified, the calculated protein ratio, and statistical significance.

Protein IDGene NameNumber of PeptidesH/L Ratio (Normalized)p-valueRegulation
P06733EGFR152.540.001Upregulated
P60709ACTB221.020.895Unchanged
P15056BRAF120.450.005Downregulated
Q02750STAT3181.890.012Upregulated
P31749AKT1140.980.753Unchanged
P04637TP5390.510.021Downregulated

This table represents simulated data based on typical SILAC experimental outcomes for illustrative purposes.

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines the key steps for a typical two-plex SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing standard arginine and lysine. The other is grown in "heavy" medium where standard arginine and lysine are replaced with ¹³C₆-¹⁵N₄-Arginine and ¹³C₆-¹⁵N₂-Lysine.

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the SILAC medium.[6] Verify incorporation efficiency (>95%) by a preliminary MS analysis.[5]

  • Experimental Treatment:

    • Once fully labeled, treat the cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates (1:1 ratio).[3]

    • Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain a SILAC label.[4]

  • Peptide Fractionation and Desalting:

    • Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase (HPRP) chromatography to reduce sample complexity.

    • Desalt the peptide fractions using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides with a specific mass difference corresponding to the mass of the incorporated stable isotopes.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each protein.[6] The software normalizes the ratios based on the overall distribution of ratios to correct for any mixing errors.

SILAC Experimental Workflow

SILAC_Workflow cluster_Phase1 Phase 1: Cell Culture & Labeling cluster_Phase2 Phase 2: Experiment & Lysis cluster_Phase3 Phase 3: Sample Preparation cluster_Phase4 Phase 4: Analysis Light Cell Population 1 ('Light' Medium) Treatment_L Control Treatment Light->Treatment_L Heavy Cell Population 2 ('Heavy' Medium) Treatment_H Experimental Treatment Heavy->Treatment_H Lysis_L Cell Lysis & Protein Extraction Treatment_L->Lysis_L Lysis_H Cell Lysis & Protein Extraction Treatment_H->Lysis_H Mix Mix Protein Lysates (1:1) Lysis_L->Mix Lysis_H->Mix Digest Protein Digestion (Trypsin) Mix->Digest Fractionate Peptide Fractionation & Desalting Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (Protein ID & Quantification) LCMS->Data

Caption: Workflow of a typical SILAC experiment.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as ¹³C-labeled glucose or amino acids, into a cell culture, researchers can trace the path of the labeled atoms through the metabolic network.[7] The resulting labeling patterns in downstream metabolites, particularly proteinogenic amino acids, are measured by MS or NMR.[8] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[7]

Quantitative Data Presentation

MFA results are typically presented as flux maps, which visualize the flow of metabolites through central carbon metabolism. For tabular presentation, fluxes of key reactions are listed, often normalized to a specific uptake rate (e.g., glucose uptake).

ReactionPathwayFlux (relative to Glucose uptake)95% Confidence Interval
PGIGlycolysis85.2+/- 2.1
PFKGlycolysis83.5+/- 2.0
G6PDHPentose Phosphate Pathway12.3+/- 1.5
CSTCA Cycle55.7+/- 3.4
ICDHTCA Cycle54.9+/- 3.2
Gluc -> G6PGlucose Uptake100.0(Reference)

This table represents simulated data based on typical ¹³C-MFA results for illustrative purposes.

Experimental Protocol: ¹³C-Metabolic Flux Analysis

This protocol provides a general outline for performing a steady-state ¹³C-MFA experiment.

  • Experimental Design:

    • Define the metabolic model of the organism under study.

    • Select the appropriate ¹³C-labeled tracer(s) (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) to maximize the information content for the pathways of interest.[7]

  • Cell Culture and Labeling:

    • Culture cells in a chemically defined medium to ensure all carbon sources are known.

    • Establish a metabolic steady state, often in a chemostat or through continuous culture.

    • Introduce the ¹³C-labeled substrate and continue the culture until an isotopic steady state is reached (i.e., the labeling pattern of intracellular metabolites is constant).[9]

  • Sample Collection and Quenching:

    • Rapidly harvest the cells and quench their metabolism to prevent further enzymatic activity, typically by using cold methanol or a similar solvent.

  • Metabolite Extraction and Hydrolysis:

    • Extract intracellular metabolites. For analysis of proteinogenic amino acids, hydrolyze the cellular protein biomass using 6M HCl.

  • Derivatization and GC-MS Analysis:

    • Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acids.

  • Flux Calculation:

    • Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates (e.g., substrate uptake, product secretion) to the metabolic model.[10] The software performs an iterative optimization to find the set of fluxes that best explains the experimental data.

  • Statistical Analysis:

    • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes.[11]

Metabolic Flux Analysis Workflow

MFA_Workflow cluster_Phase1 Phase 1: Experiment cluster_Phase2 Phase 2: Sample Processing cluster_Phase3 Phase 3: Analysis Culture Steady-State Cell Culture Labeling Introduce ¹³C-Labeled Substrate Culture->Labeling Harvest Harvest & Quench Metabolism Labeling->Harvest Hydrolysis Protein Hydrolysis Harvest->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis (Mass Isotopomer Distribution) Derivatization->GCMS FluxCalc Flux Calculation & Modeling GCMS->FluxCalc Stats Statistical Analysis FluxCalc->Stats

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protein Turnover Studies

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that governs cellular function and adaptation. Stable isotope labeling provides a powerful means to measure the dynamics of protein turnover in vivo.[12] By introducing a labeled amino acid into the diet or cell culture medium, one can monitor the rate of its incorporation into newly synthesized proteins (synthesis rate) and the rate of disappearance of the unlabeled, pre-existing protein pool (degradation rate).[13]

Quantitative Data Presentation

Data from protein turnover studies are typically presented as protein half-lives (t₁/₂) or degradation rate constants (k_deg). These values can be tabulated for a large number of proteins, allowing for a global view of proteome dynamics.

Protein IDGene NameHalf-life (hours)Degradation Rate Constant (k_deg)Functional Class
P62736HSPA875.20.0092Chaperone
P08670VIM120.50.0058Cytoskeleton
P63261ACTG198.30.0070Cytoskeleton
P02768ALB480.00.0014Secreted
Q99460PSMA126.50.0261Proteasome
P62258RPLP015.80.0438Ribosome

This table represents simulated data based on typical protein turnover studies in mammalian cells for illustrative purposes.[14]

Experimental Protocol: Measuring Protein Turnover with Pulsed SILAC (pSILAC)

This protocol describes a pulsed SILAC approach to measure protein turnover rates in cultured cells.

  • Cell Culture:

    • Grow cells in standard "light" medium to a desired confluence.

  • Isotope Labeling (Pulse):

    • Switch the cells to a "heavy" SILAC medium containing labeled arginine and lysine. This initiates the "pulse" phase, where newly synthesized proteins will incorporate the heavy amino acids.

  • Time-Course Sampling:

    • Harvest cells at multiple time points after the switch to heavy medium (e.g., 0, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the turnover of both fast- and slow-turnover proteins.

  • Protein Extraction and Digestion:

    • For each time point, lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples from each time point by LC-MS/MS.

  • Data Analysis and Turnover Rate Calculation:

    • For each identified peptide, determine the ratio of the heavy (newly synthesized) to light (pre-existing) forms at each time point.

    • Plot the fraction of the heavy-labeled peptide over time. The rate of increase of the heavy form reflects the protein synthesis rate.

    • Alternatively, the decay of the light form can be plotted to determine the degradation rate. The data is typically fitted to a first-order kinetics model to calculate the degradation rate constant (k_deg) and the protein half-life (t₁/₂ = ln(2)/k_deg).

Protein Turnover Analysis Workflow

Turnover_Workflow cluster_Phase1 Phase 1: Labeling & Sampling cluster_Phase2 Phase 2: Sample Preparation cluster_Phase3 Phase 3: Analysis Culture Cell Culture in 'Light' Medium Pulse Switch to 'Heavy' Medium (Pulse) Culture->Pulse Sampling Time-Course Sampling Pulse->Sampling Lysis Lysis & Protein Extraction Sampling->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantify Heavy/Light Ratios LCMS->Quant Calc Calculate Turnover Rates (k_deg, t₁/₂) Quant->Calc

Caption: Workflow for a pulsed SILAC protein turnover experiment.

Applications in Drug Development

Stable isotope-labeled amino acids are increasingly utilized in drug discovery and development. They can be used to study the mechanism of action of a drug by quantifying its effects on protein expression, signaling pathways, or metabolic fluxes. For example, SILAC can be used to identify off-target effects of a drug by revealing unintended changes in the proteome. Furthermore, SILAAs can be incorporated into therapeutic proteins to study their pharmacokinetics and metabolism in vivo.

Representative Signaling Pathway Analysis

The mTOR signaling pathway is a central regulator of cell growth and protein synthesis and is a common target in drug development. SILAC-based proteomics can be used to quantify changes in protein expression and phosphorylation downstream of mTOR in response to an inhibitor.

mTOR_Pathway GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProtSynth Protein Synthesis S6K1->ProtSynth fourEBP1->ProtSynth Inhibitor mTOR Inhibitor Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway.

Conclusion

Stable isotope-labeled amino acids provide a robust and versatile platform for quantitative biological research. From elucidating proteome-wide changes in expression to mapping the intricate fluxes of metabolism and defining the dynamic turnover of individual proteins, SILAAs offer unparalleled precision and insight. The methodologies described in this guide represent foundational techniques that can be adapted and expanded for a wide array of research questions in basic science, translational research, and drug development. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of stable isotope labeling are poised to further expand, enabling increasingly sophisticated investigations into the complex machinery of life.

References

The Power of Precision: A Technical Guide to 15N Labeled Compounds in Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, understanding the nuances of protein structure, function, dynamics, and interactions is paramount to unraveling complex biological processes and advancing therapeutic interventions. Stable isotope labeling, particularly with Nitrogen-15 (15N), has emerged as an indispensable tool, offering unparalleled precision and depth in protein analysis. This technical guide provides a comprehensive overview of the core benefits of utilizing 15N labeled compounds in protein studies, complete with detailed experimental methodologies, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Benefits of 15N Labeling in Protein Research

Incorporating the stable, non-radioactive 15N isotope into proteins provides a powerful handle for a variety of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This seemingly simple substitution of the naturally abundant 14N unlocks a wealth of information that is often inaccessible with unlabeled proteins.

The primary advantages of using 15N labeled compounds include:

  • Enhanced Specificity and Resolution in NMR Spectroscopy: The 15N nucleus is NMR-active, and its incorporation into the protein backbone allows for the acquisition of heteronuclear correlation spectra, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment. This technique disperses the proton signals over a second dimension based on the chemical shift of the directly bonded 15N nucleus, dramatically reducing spectral overlap and enabling the assignment and analysis of individual amino acid residues even in large proteins.[1]

  • Accurate and Robust Quantitative Proteomics: In mass spectrometry, the mass shift introduced by 15N labeling allows for the precise relative and absolute quantification of proteins and their post-translational modifications.[2][3] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize 15N-labeled amino acids to metabolically label entire proteomes, providing an internal standard for highly accurate comparative analysis between different cell states or conditions.[3]

  • Insight into Protein Dynamics: 15N NMR relaxation experiments are a cornerstone for studying the dynamic nature of proteins on a wide range of timescales (picoseconds to milliseconds).[1][4] By measuring parameters such as the longitudinal (T1) and transverse (T2) relaxation rates, and the heteronuclear Nuclear Overhauser Effect (NOE), researchers can gain detailed information about the flexibility and conformational changes of the protein backbone, which are often crucial for its biological function.[4][5]

  • Elucidation of Molecular Interactions: 15N labeling is instrumental in mapping the binding interfaces of protein-protein and protein-ligand interactions.[6][7][8] By monitoring the chemical shift perturbations of 15N-labeled protein signals upon titration with an unlabeled binding partner, the specific residues involved in the interaction can be identified, providing valuable structural information for drug design and understanding biological pathways.[6][7][8]

  • Metabolic Labeling of Complex Organisms: Beyond cell culture, 15N metabolic labeling can be applied to whole organisms, such as E. coli, yeast, and even rodents, enabling the study of protein expression and turnover in a more physiological context.[9][10]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from experiments utilizing 15N labeled compounds, offering a glimpse into the precision and utility of these methods.

Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment

This table illustrates the relative quantification of proteins in response to a drug treatment. Cells were grown in "light" (14N) or "heavy" (15N) media, with the heavy-labeled cells being treated with the drug. The ratio of heavy to light peptide intensities in the mass spectrometer reflects the change in protein expression.

Protein IDGene NameDescriptionSILAC Ratio (Heavy/Light)Log2 Fold Changep-valueRegulation
P00533EGFREpidermal growth factor receptor0.45-1.150.001Down-regulated
P60709ACTBActin, cytoplasmic 11.020.030.95Unchanged
P08069HSP90AA1Heat shock protein HSP 90-alpha1.850.890.02Up-regulated
Q02750MAP2K1Dual specificity mitogen-activated protein kinase kinase 10.98-0.030.88Unchanged
P27361MAPK1Mitogen-activated protein kinase 11.100.140.45Unchanged

Data is hypothetical and for illustrative purposes.

Table 2: 15N Labeling Efficiency in E. coli

Achieving high labeling efficiency is crucial for the accuracy of quantitative experiments. This table shows typical 15N incorporation levels in proteins expressed in E. coli grown on minimal media with 15NH4Cl as the sole nitrogen source.

ProteinExpression Time (hours post-induction)15N Incorporation (%)
Protein A498.5 ± 0.5
Protein A899.2 ± 0.3
Protein B497.9 ± 0.7
Protein B898.8 ± 0.4

Data adapted from typical results reported in the literature.

Table 3: Protein Backbone Dynamics Parameters from 15N NMR Relaxation Data

This table presents key dynamics parameters for individual residues of a protein, derived from 15N T1, T2, and NOE measurements. These parameters provide insights into the flexibility of the protein backbone.

ResidueT1 (ms)T2 (ms)1H-15N NOES² (Order Parameter)
Gly53450850.650.75
Ala545501200.820.88
Leu555601250.850.90
Ser101380600.500.60
Val1025401150.800.85

S² is the squared generalized order parameter, which reflects the motional restriction of the N-H bond vector. A value of 1 indicates a completely rigid bond, while a value of 0 indicates unrestricted motion.[5][11]

Key Experimental Protocols

This section provides detailed methodologies for three fundamental applications of 15N labeled compounds in protein studies.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare protein expression levels between two cell populations.

Methodology:

  • Cell Culture Preparation:

    • Culture two populations of the same cell line.

    • One population is grown in "light" medium containing natural abundance L-arginine and L-lysine.

    • The second population is grown in "heavy" medium where the natural amino acids are replaced with 15N- and/or 13C-labeled L-arginine and L-lysine.

    • Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[12]

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

  • Sample Harvesting and Mixing:

    • Harvest both cell populations and count the cells.

    • Mix equal numbers of cells from the "light" and "heavy" populations.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet and extract the total protein.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using high-resolution LC-MS/MS.

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

  • Data Analysis:

    • Quantify the relative abundance of each protein by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.[2]

Protocol 2: 15N Metabolic Labeling of Proteins in E. coli

Objective: To produce a uniformly 15N-labeled protein for NMR or MS studies.

Methodology:

  • Preparation of Minimal Medium:

    • Prepare M9 minimal medium. As the sole nitrogen source, use 1 g/L of 15NH4Cl.[13]

    • Supplement the medium with a carbon source (e.g., glucose), MgSO4, CaCl2, and any necessary vitamins or trace elements.[13]

  • Starter Culture:

    • Inoculate a small volume of M9 medium containing 15NH4Cl with a single colony of E. coli transformed with the expression plasmid for the protein of interest.

    • Grow the starter culture overnight at the appropriate temperature.

  • Large-Scale Culture and Induction:

    • Inoculate a larger volume of the 15N-labeled M9 medium with the starter culture.

    • Grow the culture until it reaches an optimal optical density (e.g., OD600 of 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue to grow the culture for several hours to allow for protein expression.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the 15N-labeled protein using standard chromatography techniques.

  • Verification of Labeling:

    • Confirm the incorporation of 15N by mass spectrometry, which will show a mass shift corresponding to the number of nitrogen atoms in the protein.

Protocol 3: Analysis of Protein Backbone Dynamics using 15N NMR Relaxation

Objective: To characterize the flexibility of the protein backbone on a per-residue basis.

Methodology:

  • Sample Preparation:

    • Prepare a sample of uniformly 15N-labeled protein at a suitable concentration (typically 0.1-1.0 mM) in an appropriate buffer.

    • The buffer should have a pH at which the protein is stable and the amide proton exchange rate is minimized.

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-15N HSQC-based experiments to measure the following relaxation parameters for each backbone amide:

      • Longitudinal relaxation rate (R1 or 1/T1): Measured using an inversion-recovery experiment with a variable relaxation delay.

      • Transverse relaxation rate (R2 or 1/T2): Measured using a Carr-Purcell-Meiboom-Gill (CPMG) experiment with a variable relaxation delay.

      • 1H-15N Heteronuclear Nuclear Overhauser Effect (NOE): Measured by comparing the intensities of spectra recorded with and without proton saturation during a relaxation delay.[4]

  • Data Processing and Analysis:

    • Process the NMR spectra and measure the peak intensities for each residue at each relaxation delay.

    • Fit the intensity decay curves to exponential functions to extract the R1 and R2 rates.

    • Calculate the NOE as the ratio of peak intensities with and without proton saturation.

  • Interpretation of Relaxation Data:

    • Analyze the R1, R2, and NOE values using the model-free formalism to extract dynamics parameters such as the generalized order parameter (S²), which describes the motional restriction of the N-H bond vector, and the effective correlation time (τe) for internal motions.[5][11]

    • Regions of the protein with lower S² values and higher τe values are more flexible.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways that can be investigated using 15N labeled compounds.

EGFR Signaling Pathway Analysis using SILAC

EGFR_Signaling_SILAC cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pathway EGFR Signaling Cascade Light_Cells Cells in 'Light' Medium (14N-Arg, 14N-Lys) Control Control (Untreated) Light_Cells->Control Heavy_Cells Cells in 'Heavy' Medium (15N-Arg, 15N-Lys) EGF_Stimulation EGF Stimulation Heavy_Cells->EGF_Stimulation Mix_Cells Mix Cell Populations (1:1) Control->Mix_Cells EGF_Stimulation->Mix_Cells Lysis Cell Lysis & Protein Extraction Mix_Cells->Lysis Digestion Tryptic Digestion Lysis->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Quantification Quantify Heavy/Light Ratios LC_MSMS->Quantification Pathway_Analysis Identify Differentially Regulated Proteins in EGFR Pathway Quantification->Pathway_Analysis EGFR EGFR Pathway_Analysis->EGFR GRB2 GRB2 Pathway_Analysis->GRB2 ERK ERK Pathway_Analysis->ERK EGF EGF EGF->EGFR EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors

Caption: Workflow for quantitative analysis of the EGFR signaling pathway using SILAC.

Protein-Protein Interaction (PPI) Network Identification using AP-MS and SILAC

Caption: Workflow for identifying protein-protein interactions using affinity purification-mass spectrometry (AP-MS) combined with SILAC.

Conclusion

The use of 15N labeled compounds has revolutionized the field of protein science, providing researchers with a versatile and powerful toolkit to address fundamental questions in biology and medicine. From elucidating the intricate details of protein structure and dynamics to quantifying global changes in the proteome and mapping complex interaction networks, 15N labeling offers a level of precision and depth that is unmatched by other techniques. As analytical technologies continue to advance, the applications of 15N labeled compounds are poised to expand even further, promising new insights into the molecular basis of life and driving the development of next-generation therapeutics. This guide serves as a foundational resource for researchers looking to harness the power of 15N labeling in their own protein studies.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Phe-OH-15N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in biomedical research and drug development. The incorporation of ¹⁵N-labeled amino acids, such as Fmoc-Phe-OH-¹⁵N, into synthetic peptides enables advanced analytical studies, including detailed structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics by mass spectrometry. These isotopically labeled peptides serve as invaluable internal standards for assay development and validation.

This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Phe-OH-¹⁵N into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The following sections cover the principles of SPPS, protocols for both manual and automated synthesis, methods for assessing incorporation efficiency, and key applications of the resulting ¹⁵N-labeled peptides.

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the most widely used method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key steps in each cycle of amino acid addition are:

  • Deprotection: Removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This is typically achieved using a weak base, such as piperidine in dimethylformamide (DMF).

  • Activation and Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-Phe-OH-¹⁵N) is activated at its C-terminus to facilitate the formation of a peptide bond with the newly deprotected N-terminus of the resin-bound peptide.

  • Washing: Removal of excess reagents and byproducts by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-Phe-OH-¹⁵N. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is suitable for small-scale synthesis and for optimizing coupling conditions.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-Phe-OH-¹⁵N

  • Other required Fmoc-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base for activation: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 10 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-Phe-OH-¹⁵N:

    • In a separate vial, dissolve Fmoc-Phe-OH-¹⁵N (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads.[1] If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Automated Solid-Phase Peptide Synthesis

Automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general guide; specific parameters will depend on the instrument manufacturer's recommendations.

Procedure:

  • Resin Loading: Load the appropriate amount of resin into the reaction vessel of the automated synthesizer.

  • Sequence Programming: Enter the desired peptide sequence into the synthesizer's software.

  • Reagent Preparation: Prepare and load the required reagents, including Fmoc-amino acids (including Fmoc-Phe-OH-¹⁵N), activator, activator base, and deprotection solution, into the instrument.

  • Synthesis Execution: Initiate the synthesis program. The instrument will automatically perform the deprotection, coupling, and washing cycles. Standard coupling times are typically 30-60 minutes. For Fmoc-Phe-OH-¹⁵N, a standard coupling time is a good starting point, but optimization may be necessary.

  • Cleavage and Deprotection: Once the synthesis is complete, the resin-bound peptide is removed from the synthesizer and cleaved manually as described in Protocol 1, step 7.

Data Presentation

Quantitative data for the incorporation of Fmoc-Phe-OH-¹⁵N is crucial for ensuring the quality of the synthesized peptide.

Table 1: Reagent Stoichiometry for a Standard 0.1 mmol Synthesis

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
Fmoc-Phe-OH-¹⁵N30.3 mmol
HBTU/HATU2.90.29 mmol
DIPEA60.6 mmol

Table 2: Typical Parameters for Quality Control Analysis

Analysis TechniqueParameter MeasuredExpected Result
Mass Spectrometry (MALDI-TOF or LC-MS)Molecular WeightObserved mass should match the calculated mass of the ¹⁵N-labeled peptide.
Mass Spectrometry (MS/MS)Fragmentation PatternConfirms the peptide sequence and the location of the ¹⁵N label.[2]
High-Performance Liquid Chromatography (HPLC)PurityCrude purity can vary (typically >70%), with final purity after purification >95%.
Nuclear Magnetic Resonance (NMR)¹⁵N Chemical ShiftA distinct signal in the ¹⁵N dimension of an HSQC spectrum confirms incorporation.

Mandatory Visualizations

Diagram 1: General Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis Verification_Logic decision decision result result Start Synthesized Peptide MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis Mass_Check Does observed mass match calculated ¹⁵N-peptide mass? MS_Analysis->Mass_Check NMR_Analysis ¹H-¹⁵N HSQC NMR Spectroscopy Mass_Check->NMR_Analysis Yes Failure Incorporation Failed or Incomplete Mass_Check->Failure No NMR_Check Is ¹⁵N signal for Phe observed? NMR_Analysis->NMR_Check Success ¹⁵N Incorporation Successful NMR_Check->Success Yes NMR_Check->Failure No

References

Application Notes and Protocols: Fmoc-Phe-OH-15N in Biomolecular NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution.[1] For proteins and peptides, NMR studies are often complicated by spectral overlap, especially as the size of the molecule increases.[2] Isotopic labeling, the incorporation of stable isotopes like ¹⁵N and ¹³C, is essential for simplifying spectra and enabling multidimensional NMR experiments that resolve individual atomic signals.[2][3]

Selective amino acid labeling, where only specific residue types are isotopically enriched, is a key strategy to "turn on" signals from particular sites while the rest of the protein remains NMR-invisible.[2] This approach is invaluable for probing specific functional sites, simplifying resonance assignment, and studying large biomolecular systems.[2][4] Fmoc-L-Phenylalanine-¹⁵N (Fmoc-Phe-OH-¹⁵N) is a ¹⁵N-labeled and Fmoc-protected amino acid derivative designed for this purpose.[5][6] It allows for the targeted incorporation of a ¹⁵N label specifically at Phenylalanine residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing Fmoc-Phe-OH-¹⁵N in biomolecular NMR studies.

Core Applications

  • Spectral Simplification and Resonance Assignment: In large or complex proteins, uniformly ¹⁵N-labeled samples can produce congested ¹H-¹⁵N HSQC spectra, making individual peak assignment difficult.[2] Selectively labeling only Phenylalanine residues drastically reduces the number of signals, facilitating unambiguous resonance assignment for these specific probes.[9]

  • Probing Protein-Ligand and Protein-Protein Interactions: Phenylalanine residues are frequently involved in hydrophobic interactions within protein cores or at binding interfaces. By labeling only Phe residues, changes in their chemical environment upon binding to ligands, drugs, or other proteins can be monitored with high precision through chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum.[1][10]

  • Investigating Local Conformation and Dynamics: The chemical shift of a backbone amide is highly sensitive to its local structural and dynamic environment.[1] ¹⁵N-labeled Phenylalanine residues serve as site-specific probes to report on the conformation and flexibility of their specific locations within the biomolecule.

  • Structural Studies of Large Proteins: For proteins that are too large for traditional NMR approaches based on uniform labeling, sparse labeling with selected ¹⁵N-enriched amino acids provides an alternative strategy to obtain structural constraints.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Fmoc-Phe-OH-¹⁵N and its use in preparing samples for biomolecular NMR.

ParameterTypical Value / RangeReference / Notes
Fmoc-Phe-OH-¹⁵N Properties
Isotopic Purity≥98 atom % ¹⁵N[7][11]
Chemical Purity≥95-99%[5][7]
Molecular Weight~388.42 g/mol [5][6]
Peptide Synthesis
Coupling ActivatorsHBTU/HOBt, HCTU/OxymaPure, DIC/OxymaPure[8][12]
Deprotection Agent20% Piperidine in DMF[8][12]
NMR Sample Preparation
Peptide Concentration0.1 mM - 5 mMFor interaction studies, ~0.1 mM may suffice. For structural studies, higher concentrations (0.3-5 mM) are typical.[3][13]
Sample Volume~500 µL[3][13]
Buffer Composition20-50 mM Phosphate or other non-reactive buffer, pH 6.0-7.5Buffer choice is system-dependent. Additives like 50 mM KCl may be included.[14]
D₂O Content5-10% (v/v)Required for the spectrometer's frequency lock.[15]
NMR Spectroscopy
Common Experiment2D ¹H-¹⁵N HSQCThe standard experiment to visualize H-N correlations.[10][16]
Spectrometer Field Strength600 MHz or higherHigher fields provide better signal dispersion and sensitivity.[17]

Experimental Protocols

Protocol 1: Synthesis of a ¹⁵N-Phenylalanine Labeled Peptide via SPPS

This protocol outlines the manual incorporation of Fmoc-Phe-OH-¹⁵N into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH-¹⁵N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU, HOBt, or equivalent

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in a reaction vessel with DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.[12]

    • Drain and repeat the deprotection step for another 10-20 minutes to ensure complete removal of the Fmoc group.[8][12]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Fmoc-Phe-OH-¹⁵N):

    • In a separate vial, dissolve Fmoc-Phe-OH-¹⁵N (1.5-4 equivalents relative to resin loading) and an equivalent amount of HBTU/HOBt in DMF.[18]

    • Add DIPEA (2-3 equivalents) to the activation mix and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction for 1-2 hours at room temperature to ensure complete coupling.[8]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using the appropriate standard Fmoc-protected amino acids.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[19]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to a centrifuge tube containing cold diethyl ether.[18]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet, dissolve it in a water/acetonitrile mixture, and lyophilize.

    • Purify the peptide using reverse-phase HPLC.[18][19] Confirm the final product's mass and isotopic incorporation via mass spectrometry.[17]

Protocol 2: Preparation of the NMR Sample

Materials:

  • Lyophilized, purified ¹⁵N-Phe labeled peptide

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM KCl, pH 7.0)

  • Deuterium oxide (D₂O)

  • 5 mm NMR tubes

Procedure:

  • Calculate the mass of the lyophilized peptide required to achieve the desired final concentration (e.g., 0.5 mM) in the final sample volume (e.g., 500 µL).[13]

  • Dissolve the peptide in the appropriate volume of NMR buffer. For some peptides, initial dissolution in a small amount of a denaturing solvent (like 10 mM NaOH) followed by dilution into the final buffer may be necessary.[15]

  • Gently vortex or sonicate in a water bath if needed to fully dissolve the peptide.[15]

  • Add D₂O to a final concentration of 10% (v/v). For a 500 µL sample, this would be 50 µL.

  • Check the pH of the final solution and adjust if necessary.

  • Centrifuge the sample at high speed (e.g., >14,000 rpm) for 10 minutes to pellet any precipitate.[15]

  • Carefully transfer the supernatant to a clean, high-quality 5 mm NMR tube.

Protocol 3: 2D ¹H-¹⁵N HSQC Data Acquisition

This protocol provides a general outline for acquiring a standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. Specific parameters will need to be optimized for the instrument and sample.

Procedure:

  • Insert the NMR sample into the spectrometer.

  • Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve good homogeneity.

  • Tune and match the probe for both the ¹H and ¹⁵N frequencies.

  • Load a standard 2D ¹H-¹⁵N HSQC pulse sequence.[16]

  • Set the spectral widths for both the ¹H (direct) and ¹⁵N (indirect) dimensions. A typical ¹H width is ~12-16 ppm centered on the water resonance, and a typical ¹⁵N width is ~30-40 ppm centered around 118-120 ppm to cover the amide region.[16]

  • Set the number of scans per increment, the number of increments in the indirect dimension, and the relaxation delay. These parameters determine the total experiment time and signal-to-noise ratio.

  • Acquire the spectrum.

  • Process the resulting 2D data using appropriate software (e.g., NMRPipe, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. The final spectrum will show a peak for each ¹⁵N-labeled Phenylalanine backbone N-H group in the peptide.[15][16]

Visualizations

G A Fmoc-Phe-OH-15N B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporate C Cleavage from Resin B->C D Purification (HPLC) C->D E Lyophilized 15N-Phe Peptide D->E F NMR Sample Preparation (Buffer + D2O) E->F G 2D 1H-15N HSQC Data Acquisition F->G H Data Processing & Analysis G->H G cluster_system System Under Study cluster_nmr NMR Observation P Protein with 15N-Phe Label S1 1H-15N HSQC Spectrum (Apo State) P->S1 Observe S2 1H-15N HSQC Spectrum (Bound State) P->S2 Observe L Ligand / Binding Partner L->P Binds to Result Chemical Shift Perturbations (CSPs) Identify Binding Site S1->Result Compare S2->Result Compare

References

Application Note: Protocol for Site-Specific Incorporation of ¹⁵N Labeled Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient coupling of ¹⁵N-labeled Phenylalanine (¹⁵N-Phe) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Stable isotope labeling is a critical tool for quantitative proteomics and for biophysical studies such as Nuclear Magnetic Resonance (NMR) spectroscopy to investigate peptide and protein structure, dynamics, and interactions.[1][2] This protocol outlines the standard procedures for resin preparation, coupling, deprotection, cleavage, and purification, with a specific focus on handling isotopically labeled amino acids to ensure high incorporation efficiency and yield.

Introduction

The site-specific incorporation of stable isotopes like ¹⁵N into peptides offers a powerful method for unambiguous analysis in various biochemical and biomedical applications.[3] Peptides containing ¹⁵N-labeled amino acids serve as internal standards for mass spectrometry-based absolute quantification (AQUA) of proteins.[1] Furthermore, ¹⁵N labeling is indispensable for NMR spectroscopy studies, enabling the characterization of peptide-protein interactions, conformational changes, and dynamics at atomic resolution.[4][5][6]

This application note details a robust protocol using the widely adopted Fmoc/tBu strategy for SPPS.[7][8] We focus on the coupling of Fmoc-L-Phenylalanine-¹⁵N, utilizing common aminium-based coupling reagents like HBTU or HATU to achieve high efficiency and minimize racemization.[9][10][11]

Materials and Reagents

  • Resin: Pre-loaded or functionalized polystyrene resin (e.g., Rink Amide, Wang).

  • Amino Acids:

    • Standard Nα-Fmoc protected amino acids.

    • Fmoc-L-Phenylalanine-¹⁵N (Isotopic purity >98%).[12]

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine.

    • Methanol (MeOH).

    • Diethyl ether, cold.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium hexafluorophosphate).[13][14]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. Caution: Prepare fresh in a well-ventilated fume hood.

  • Purification:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • C18 column.

    • Acetonitrile (ACN), HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Water, HPLC grade.

  • Analysis:

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).[15]

    • Analytical HPLC.

Experimental Protocols

General SPPS Workflow

The overall process involves sequential steps of deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_labeling Isotope Incorporation cluster_final Final Steps start Start with Fmoc-protected Amino Acid-Resin swell Swell Resin in DMF/DCM start->swell 1. deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect 2. wash1 Wash (DMF) deprotect->wash1 couple Couple Next Fmoc-AA wash1->couple wash2 Wash (DMF) couple->wash2 wash2->deprotect Repeat Cycle couple_15N Couple Fmoc-Phe-15N-OH wash2->couple_15N At desired position final_deprotect Final Fmoc Deprotection wash2->final_deprotect After last coupling couple_15N->wash2 final_wash Final Wash (DMF, DCM, MeOH) final_deprotect->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage purify Precipitate, Purify (HPLC) & Analyze (MS) cleavage->purify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis synth Synthesize & Purify Peptide with Site-Specific 15N-Phe hsqc_free Acquire 2D 1H-15N HSQC of Free 15N-Peptide synth->hsqc_free express Express & Purify Unlabeled Target Protein titrate Titrate Unlabeled Protein into 15N-Peptide Sample express->titrate hsqc_free->titrate hsqc_bound Acquire 2D 1H-15N HSQC at each Titration Point titrate->hsqc_bound csp Calculate Chemical Shift Perturbations (CSPs) hsqc_bound->csp map Map CSPs onto Peptide/Protein Structure csp->map kd Determine Binding Affinity (Kd) csp->kd

References

Application Notes and Protocols: Fmoc-Phe-OH-15N in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ¹⁵N-labeled phenylalanine in metabolic pathway studies. While the query specifically mentioned Fmoc-Phe-OH-¹⁵N, it is crucial to understand the distinct roles of Fmoc-protected and free ¹⁵N-phenylalanine. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is primarily utilized in solid-phase peptide synthesis. Therefore, Fmoc-Phe-OH-¹⁵N serves as a precursor for synthesizing peptides with a labeled phenylalanine residue. These labeled peptides are valuable tools for specific applications such as studying protein digestion, absorption, and turnover.

However, for tracing the metabolic fate of the amino acid phenylalanine itself within cellular systems, the free form, L-Phenylalanine-¹⁵N, is the tracer of choice. These notes will cover both aspects, with a primary focus on the broader application of L-Phenylalanine-¹⁵N in metabolic research.

Part 1: Application of L-Phenylalanine-¹⁵N in Metabolic Tracing

Stable isotope tracing using L-Phenylalanine-¹⁵N is a powerful technique to elucidate the dynamics of phenylalanine metabolism in various biological systems. By introducing this labeled amino acid, researchers can track its incorporation into proteins and its conversion into other metabolites, providing quantitative insights into metabolic fluxes and pathway activities.

Key Applications:
  • Quantifying Phenylalanine Hydroxylation: A primary metabolic fate of phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. Using L-Phenylalanine-¹⁵N, the rate of this conversion can be accurately measured, which is crucial for studying conditions like phenylketonuria (PKU), a genetic disorder characterized by deficient phenylalanine hydroxylase activity.

  • Measuring Protein Synthesis and Turnover: The rate of incorporation of L-Phenylalanine-¹⁵N into newly synthesized proteins provides a direct measure of protein synthesis rates in different tissues or cell types. This is a fundamental parameter in studies of muscle physiology, growth, and various disease states.

  • Elucidating Alternative Metabolic Pathways: Besides its conversion to tyrosine and incorporation into proteins, phenylalanine can be metabolized through minor pathways, such as transamination to phenylpyruvate. Isotope tracing can help to quantify the flux through these alternative routes under different physiological or pathological conditions.

  • Drug Development and Toxicity Studies: Understanding how a drug candidate affects amino acid metabolism is a critical aspect of preclinical development. L-Phenylalanine-¹⁵N can be used to assess the impact of therapeutic interventions on phenylalanine homeostasis and related metabolic pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing stable isotope-labeled phenylalanine to investigate its metabolism. These values can serve as a baseline for comparison in experimental design.

ParameterOrganism/SystemTracer UsedMeasured Flux/RateCitation
Phenylalanine to Tyrosine Conversion RateHealthy Adult Humans (postabsorptive state)L-[ring-²H₅]phenylalanine5.83 ± 0.59 µmol·kg⁻¹·h⁻¹[1]
Phenylalanine to Tyrosine Conversion RateHealthy Adult Humans (fasted state)L-[1-¹³C]phenylalanine11.1 ± 5.6 µmol·kg⁻¹·h⁻¹[2]
Phenylalanine to Tyrosine Conversion RateHealthy Adult Humans (fed state)L-[1-¹³C]phenylalanine12.7 ± 7.7 µmol·kg⁻¹·h⁻¹[2]
Phenylalanine Flux (Protein Breakdown)End-Stage Renal Disease Patients[¹⁵N]phenylalanineNo significant difference from controls[3]
Tyrosine FluxEnd-Stage Renal Disease Patients[²H₄]tyrosine2.05 ± 0.30 µmol/kg FFM/hour (before amino acid infusion)[3]
Tyrosine FluxHealthy Controls[²H₄]tyrosine4.07 ± 0.54 µmol/kg FFM/hour (before amino acid infusion)[3]
Phenylalanine Oxidation RateHealthy Adult Humans (fasted state)L-[1-¹³C]phenylalanine9.9 ± 2.0 µmol·kg⁻¹·h⁻¹[2]
Phenylalanine Oxidation RateHealthy Adult Humans (fed state)L-[1-¹³C]phenylalanine13.5 ± 2.6 µmol·kg⁻¹·h⁻¹[2]

Part 2: Experimental Protocols

Protocol 1: ¹⁵N-Phenylalanine Tracing in Adherent Mammalian Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment using L-Phenylalanine-¹⁵N in cultured mammalian cells to be analyzed by mass spectrometry.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • L-Phenylalanine-¹⁵N

  • Custom labeling medium: Phenylalanine-free DMEM supplemented with a known concentration of L-Phenylalanine-¹⁵N and dFBS

  • Ice-cold methanol (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding and Growth: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Culture cells in standard growth medium until they reach the desired confluency.

  • Media Change and Labeling:

    • Aspirate the standard growth medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled phenylalanine.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.

    • Incubate on a rocking platform at 4°C for 15 minutes.

    • Scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the cell lysate at maximum speed (e.g., >13,000 rpm) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • Sample Analysis by LC-MS:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the ¹⁵N-labeled phenylalanine and its downstream metabolites.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the isotopologues of phenylalanine and its metabolites.

    • Calculate the fractional enrichment of ¹⁵N in each metabolite at each time point.

    • Use this data to determine metabolic fluxes and pathway activities.

Part 3: Visualizations

Phenylalanine Metabolism Signaling Pathway

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Incorporation Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination TCA TCA Cycle Tyr->TCA Catabolism Dopamine Dopamine Tyr->Dopamine Epinephrine Epinephrine Dopamine->Epinephrine

Caption: Major metabolic pathways of phenylalanine.

Experimental Workflow for ¹⁵N-Phenylalanine Tracing

Experimental_Workflow start Start: Seed Cells culture Culture Cells to Desired Confluency start->culture wash1 Wash with PBS culture->wash1 add_label Add ¹⁵N-Phenylalanine Labeling Medium wash1->add_label incubate Incubate for Time Course add_label->incubate quench Quench Metabolism & Extract Metabolites incubate->quench process Process Sample (Centrifuge, Dry) quench->process analyze LC-MS Analysis process->analyze data Data Analysis (Isotopologue Distribution, Flux Calculation) analyze->data end End: Results data->end Fmoc_Application FmocPhe Fmoc-Phe-OH-¹⁵N SPPS Solid-Phase Peptide Synthesis FmocPhe->SPPS LabeledPeptide ¹⁵N-Labeled Peptide SPPS->LabeledPeptide Application Application in Specialized Studies (e.g., Proteomics, Digestion) LabeledPeptide->Application

References

Application Notes and Protocols for Fmoc Deprotection of 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from N-terminally protected amino acids, with a specific focus on their application to 15N isotopically labeled amino acids in solid-phase peptide synthesis (SPPS).

Introduction

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1] The deprotection is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The mechanism involves a β-elimination reaction, which is generally rapid and efficient.[1]

For peptides incorporating 15N labeled amino acids, the deprotection conditions are identical to those for their unlabeled counterparts. The isotopic labeling of the amide nitrogen does not alter the chemical reactivity of the Fmoc group or the amino acid. Therefore, standard, well-established protocols can be directly applied.

Standard Fmoc Deprotection Protocol

The most widely used method for Fmoc deprotection involves treatment with a 20% (v/v) solution of piperidine in DMF.[1][4][5]

Experimental Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[5]

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4] Agitate the mixture at room temperature for 2-5 minutes.[4]

  • Filtration: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes at room temperature.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Monitoring (Optional): The completion of the deprotection can be monitored by HPLC analysis of a small cleaved sample, observing the disappearance of the Fmoc-protected peptide and the appearance of the deprotected peptide.[6][7]

Alternative Deprotection Reagents

While piperidine is highly effective, it can sometimes lead to side reactions such as aspartimide formation or racemization, particularly with sensitive amino acid sequences.[8] In such cases, alternative, less nucleophilic bases or different reaction conditions can be employed.

Reagent/ConditionConcentrationSolventKey AdvantagesReference
Piperidine20-30% (v/v)DMF or NMPStandard, fast, and efficient.[3][4][5]
Piperazine10% (w/v)9:1 DMF/EthanolReduces aspartimide formation.[2][8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) with 2% (v/v) PiperidineDMF or NMPRapid deprotection, can be used in lower concentrations.[4]
4-Methylpiperidine (4MP)20% (v/v)DMFSimilar efficiency to piperidine, potential for reduced toxicity.[2]

Monitoring Fmoc Deprotection

The progress of the Fmoc deprotection reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A small aliquot of the resin is typically cleaved, and the resulting solution is analyzed. The chromatogram will show the disappearance of the peak corresponding to the Fmoc-protected peptide and the appearance of the deprotected peptide peak.[7] The formation of the dibenzofulvene (DBF) adduct can also be monitored.[7]

Side Reactions in Fmoc Deprotection

The primary side reaction of concern during Fmoc deprotection is the formation of aspartimide, which can occur at Asp-Xxx sequences. This cyclic imide can subsequently undergo nucleophilic attack by piperidine, leading to the formation of piperidide adducts, or rearrange to form β-aspartyl peptides.[8] The use of piperazine or the addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress this side reaction.[8]

Another potential side reaction is the racemization of the C-terminal cysteine residue, which can be minimized by using milder bases like piperazine.[8]

Application to 15N Labeled Amino Acids

The protocols described above are fully applicable to peptides containing 15N labeled amino acids. The isotopic substitution at the nitrogen atom does not influence the mechanism or kinetics of the base-catalyzed elimination of the Fmoc group. Therefore, no modifications to the standard deprotection conditions are necessary. Researchers can confidently employ these established methods for the synthesis of 15N labeled peptides for use in NMR studies, mass spectrometry-based proteomics, and other applications.

Workflow and Mechanism Diagrams

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection1 Add 20% Piperidine/DMF (2-5 min) swell->deprotection1 drain1 Drain Solution deprotection1->drain1 deprotection2 Add 20% Piperidine/DMF (5-15 min) drain1->deprotection2 drain2 Drain Solution deprotection2->drain2 wash Wash with DMF (5x) drain2->wash end End: H2N-Peptide-Resin wash->end

Caption: Experimental workflow for Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Products H2N-Peptide + Dibenzofulvene Intermediate->Products β-elimination Adduct Dibenzofulvene-Piperidine Adduct Products->Adduct + Piperidine (Nucleophile) Piperidine1 Piperidine Piperidine2 Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Application Note: Fmoc-Phe-OH-15N as an Internal Standard for Accurate Protein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of proteins is fundamental in biological research and drug development. Mass spectrometry (MS)-based proteomics has become a powerful tool for identifying and quantifying thousands of proteins in complex biological samples.[1][2] The use of stable isotope-labeled internal standards is a gold-standard approach for achieving precise and accurate quantification by correcting for variations in sample preparation and MS analysis.[3][4] This application note describes the use of N-α-Fmoc-L-phenylalanine-¹⁵N (Fmoc-Phe-OH-¹⁵N), a protected amino acid, for the synthesis of ¹⁵N-labeled peptides to be used as internal standards in quantitative proteomics workflows.[5]

Fmoc-Phe-OH-¹⁵N serves as a key building block for the solid-phase peptide synthesis (SPPS) of heavy-labeled internal standard peptides.[6][7] These synthetic peptides, which are chemically identical to their endogenous counterparts but differ in mass due to the incorporation of the ¹⁵N isotope, are spiked into biological samples at a known concentration.[8][9] By comparing the MS signal intensity of the labeled internal standard to the unlabeled endogenous peptide, precise quantification of the target protein can be achieved.[9]

This method is particularly valuable for the absolute quantification of specific proteins of interest, such as biomarkers, therapeutic targets, or key signaling proteins. The use of a single ¹⁵N-labeled amino acid like phenylalanine provides a defined mass shift, simplifying data analysis compared to metabolic labeling approaches where the entire proteome is labeled.[10][11][]

Principle of the Method

The core principle of this quantitative proteomic strategy involves the following key steps:

  • Selection of a Target Peptide: A proteotypic peptide, a peptide unique to the protein of interest and readily detectable by MS, is chosen.

  • Synthesis of the Labeled Peptide: A synthetic version of the target peptide is produced using solid-phase peptide synthesis, incorporating Fmoc-Phe-OH-¹⁵N in place of unlabeled Fmoc-Phe-OH.

  • Sample Preparation and Spiking: The biological sample is processed to extract and digest proteins. The ¹⁵N-labeled peptide internal standard is then spiked into the sample at a known concentration.

  • LC-MS/MS Analysis: The mixture of endogenous and labeled peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemically identical peptides co-elute, but are distinguished by their mass difference in the mass spectrometer.

  • Data Analysis and Quantification: The peak areas of the endogenous (light) and labeled (heavy) peptides are measured. The ratio of these areas, along with the known concentration of the spiked-in standard, is used to calculate the absolute concentration of the endogenous peptide, and by extension, the protein.

Experimental Workflow

The overall experimental workflow for using a synthetic ¹⁵N-labeled peptide derived from Fmoc-Phe-OH-¹⁵N as an internal standard is depicted below.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis Fmoc_Phe_15N Fmoc-Phe-OH-15N SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Phe_15N->SPPS Labeled_Peptide Purified 15N-Labeled Peptide Standard SPPS->Labeled_Peptide Spike_In Spike-in 15N-Labeled Peptide Standard Labeled_Peptide->Spike_In Biological_Sample Biological Sample (Tissue, Cells, etc.) Protein_Extraction Protein Extraction & Digestion Biological_Sample->Protein_Extraction Protein_Extraction->Spike_In LC_MS LC-MS/MS Analysis Spike_In->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Absolute Protein Quantification Data_Analysis->Quantification signaling_pathway cluster_pathway Cellular Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Target_Protein Target Protein (Quantified) Kinase2->Target_Protein regulates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response induces

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe-OH-¹⁵N Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the coupling efficiency of Fmoc-Phe-OH-¹⁵N in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Question: I am observing low coupling efficiency with Fmoc-Phe-OH-¹⁵N. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low coupling efficiency with Fmoc-Phe-OH-¹⁵N can stem from several factors, ranging from reagent quality to protocol execution. The troubleshooting process involves a systematic evaluation of each step in your synthesis. It is important to note that the isotopic ¹⁵N label on the alpha-amine is not expected to significantly alter the chemical reactivity of Fmoc-Phe-OH; therefore, troubleshooting strategies applicable to standard Fmoc-Phe-OH are relevant here.

Common Causes and Solutions:

  • Incomplete Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain must be completely removed to allow for the subsequent coupling reaction.

    • Troubleshooting: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling step.[1] If the test is positive (blue beads), deprotection is complete. If it is negative (yellow beads), repeat the deprotection step.

    • Solution: Extend the piperidine treatment time or use a fresh piperidine/DMF solution. Ensure thorough washing after deprotection to remove all traces of piperidine, which can neutralize the activated amino acid.[1]

  • Suboptimal Amino Acid Activation: The carboxylic acid of Fmoc-Phe-OH-¹⁵N must be sufficiently activated to react with the N-terminal amine of the peptide chain.

    • Troubleshooting: Review your activation protocol. Insufficient activation time or inappropriate coupling reagents can lead to poor yields.

    • Solution: Optimize the pre-activation time. For instance, when using HBTU and DIEA, a pre-activation of 1 minute is often recommended before adding the mixture to the resin.[1] Consider using more potent activating agents like HATU or HCTU, especially for challenging sequences.[2][3]

  • Steric Hindrance: Phenylalanine, while not the most sterically hindered amino acid, can present challenges in certain sequence contexts, leading to slower coupling kinetics.

    • Troubleshooting: If the coupling is occurring after a bulky amino acid or within a sequence known to aggregate, steric hindrance may be the culprit.

    • Solution: Implement a "double coupling" strategy. After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Phe-OH-¹⁵N to drive the reaction to completion.[1] Longer coupling times (from 1 to 12 hours) can also be beneficial as the peptide chain elongates.[2]

  • Poor Reagent Quality and Handling: The purity of Fmoc-Phe-OH-¹⁵N, solvents, and coupling reagents is critical for successful synthesis.[1][4]

    • Troubleshooting: Review the certificates of analysis (CoA) for your reagents. Impurities can lead to side reactions and reduced coupling efficiency.[4]

    • Solution: Use high-purity (≥99%) Fmoc-Phe-OH-¹⁵N.[1] Ensure that solvents like DMF are amine-free.[2] Proper storage and handling of reagents to prevent degradation from moisture or light are also essential.[1]

  • Resin-Related Issues: The solid support can also impact coupling efficiency.

    • Troubleshooting: Problems such as poor resin swelling or resin clogging can hinder reagent access to the reaction sites.[1]

    • Solution: Ensure adequate pre-swelling of the resin in a suitable solvent like DCM or DMF for at least 30 minutes before the first deprotection step.[1][2] Avoid overloading the resin beyond its specified capacity.

A logical workflow for troubleshooting these issues is presented below.

G start Low Coupling Efficiency Observed check_deprotection Perform Kaiser Test on Resin start->check_deprotection deprotection_ok Kaiser Test Positive (Blue)? check_deprotection->deprotection_ok repeat_deprotection Repeat Deprotection Step (e.g., extend time, fresh reagent) deprotection_ok->repeat_deprotection No check_activation Review Activation Protocol (Reagents, Time) deprotection_ok->check_activation Yes repeat_deprotection->check_deprotection activation_ok Is Activation Optimal? check_activation->activation_ok optimize_activation Optimize Activation (e.g., change reagents to HATU, increase pre-activation time) activation_ok->optimize_activation No consider_sterics Consider Steric Hindrance (Sequence context) activation_ok->consider_sterics Yes optimize_activation->consider_sterics sterics_issue Is Steric Hindrance Likely? consider_sterics->sterics_issue double_couple Perform Double Coupling and/or Increase Coupling Time sterics_issue->double_couple Yes check_reagents Verify Reagent Quality (Purity, Age, Storage) sterics_issue->check_reagents No double_couple->check_reagents reagents_ok Are Reagents High Quality? check_reagents->reagents_ok replace_reagents Use High-Purity Reagents and Anhydrous Solvents reagents_ok->replace_reagents No check_resin Evaluate Resin Condition (Swelling, Loading) reagents_ok->check_resin Yes success Coupling Efficiency Improved replace_reagents->success resin_ok Is Resin Swelling Adequate? check_resin->resin_ok optimize_resin Optimize Resin Swelling (e.g., pre-swell in DCM) resin_ok->optimize_resin No resin_ok->success Yes optimize_resin->success

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Does the ¹⁵N isotope in Fmoc-Phe-OH-¹⁵N affect its reactivity or require special coupling conditions? A1: The mass difference due to the ¹⁵N isotope is minimal and does not significantly alter the chemical reactivity of the amino acid. Standard coupling protocols for Fmoc-Phe-OH are generally effective for its ¹⁵N-labeled counterpart. No special coupling conditions are typically required solely due to the isotopic label.

Q2: What are the recommended coupling reagents for Fmoc-Phe-OH-¹⁵N? A2: A variety of coupling reagents can be used effectively. Common choices include uronium/aminium salts like HBTU, HATU, and TBTU, often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[3][5] Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or its aza-analogue HOAt are also widely used and can help reduce racemization.[3][6]

Q3: When should I consider using a "double coupling" protocol? A3: A double coupling protocol is recommended in situations where incomplete coupling is anticipated or observed.[1] This includes:

  • Coupling to a sterically hindered N-terminus.

  • Synthesizing a long or difficult peptide sequence known to aggregate.

  • When a Kaiser test performed after the initial coupling indicates the presence of unreacted free amines.

Q4: Can I use microwave-assisted SPPS for coupling Fmoc-Phe-OH-¹⁵N? A4: Yes, microwave-assisted SPPS can be used to accelerate the coupling reaction. However, it is important to be aware that elevated temperatures can increase the risk of side reactions, such as racemization, particularly with sensitive amino acids.[7] Careful optimization of microwave parameters (time, temperature, and power) is recommended.

Q5: How can I confirm that the coupling reaction has gone to completion? A5: The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin test).[1] After the coupling step and subsequent washing, a small sample of the resin beads is tested. A negative result (yellow beads) indicates that no primary amines are present, signifying a complete reaction. A positive result (blue beads) indicates incomplete coupling.

Quantitative Data Summary

The following table provides illustrative data on how different optimization strategies can impact coupling efficiency. The exact improvements will vary based on the specific peptide sequence, resin, and other synthesis conditions.

StrategyStandard ConditionOptimized ConditionPotential Improvement in Coupling Efficiency
Reagent Purity Fmoc-Phe-OH (98% purity)Fmoc-Phe-OH (≥99.5% purity)5-15%
Coupling Protocol Single Coupling (60 min)Double Coupling (2 x 60 min)10-25%
Activation Reagent HBTU/DIEAHATU/DIEA5-10%
Resin Swelling No pre-swelling30 min pre-swelling in DCM5-15%

Note: The quantitative data presented in this table are representative estimates based on qualitative descriptions of performance improvements and should be used as a general guideline. Actual results may vary.

Key Experimental Protocols

Protocol 1: Standard Coupling using HBTU/DIEA

This protocol describes a standard method for coupling Fmoc-Phe-OH-¹⁵N to a resin-bound peptide with a free N-terminal amine.

  • Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

    • In a separate vessel, dissolve Fmoc-Phe-OH-¹⁵N (3-5 equivalents relative to resin loading) and HBTU (2.85-4.5 equivalents) in DMF.

  • Activation:

    • Add DIEA (6-9 equivalents) to the amino acid/HBTU solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]

  • Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_wash Washing & Confirmation prep_resin Start with Deprotected and Washed Resin add_to_resin Add Activated Solution to Resin prep_resin->add_to_resin prep_aa Dissolve Fmoc-Phe-OH-15N and HBTU in DMF add_diea Add DIEA to Amino Acid Solution prep_aa->add_diea preactivate Pre-activate for 1-2 min add_diea->preactivate preactivate->add_to_resin agitate Agitate for 1-2 hours add_to_resin->agitate drain Drain Reaction Vessel agitate->drain wash_dmf Wash Resin with DMF (3-5x) drain->wash_dmf kaiser_test Perform Kaiser Test wash_dmf->kaiser_test

Caption: Standard HBTU/DIEA coupling workflow.

Protocol 2: Kaiser (Ninhydrin) Test

This test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation:

    • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

    • Wash the beads with ethanol (2-3 drops) and then add 2-3 drops of each of the following three reagents:

      • Reagent A: 5g Ninhydrin in 100 mL Ethanol.

      • Reagent B: 80g Phenol in 20 mL Ethanol.

      • Reagent C: 2 mL of 0.001M KCN in 100 mL Pyridine.

  • Reaction:

    • Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling/Complete Deprotection): The beads and/or the solution turn a deep blue color.

    • Negative Result (Complete Coupling/Incomplete Deprotection): The beads and solution remain yellow or colorless.

References

Technical Support Center: Optimizing Cleavage and Deprotection of 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cleavage and deprotection of 15N labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Does the cleavage and deprotection protocol need to be modified for 15N labeled peptides compared to their unlabeled counterparts?

A1: In general, the chemical principles and protocols for cleavage and deprotection remain the same for 15N labeled and unlabeled peptides. The 15N isotope is stable and does not interfere with the chemistry of the cleavage process. However, it is crucial to perform thorough quality control, primarily through mass spectrometry, on the final product. This analysis will confirm the successful synthesis, complete deprotection, and the correct incorporation of the 15N labels, as indicated by the expected mass shift.

Q2: What are the most common causes of low peptide yield after cleavage?

A2: Low peptide yield can stem from several factors:

  • Incomplete Cleavage: The peptide is not fully released from the resin. This can be due to insufficient cleavage time or a suboptimal cleavage cocktail for the specific resin linker.

  • Peptide Precipitation Issues: The peptide may not precipitate efficiently from the cleavage solution upon addition of cold ether, especially for short or hydrophobic peptides.[1][2][3]

  • Adsorption to Labware: Peptides can irreversibly attach to glass and plastic surfaces.[4]

  • Aggregation: Hydrophobic peptides are prone to aggregation, making them difficult to handle and purify.[5][6]

Q3: What causes the appearance of unexpected peaks in my HPLC or Mass Spectrum analysis of the crude peptide?

A3: Unexpected peaks are typically the result of side reactions occurring during the cleavage and deprotection process. Common side reactions include:

  • Alkylation: Reactive cationic species, generated from protecting groups or the resin linker, can modify sensitive amino acid residues such as Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr).[7][8]

  • Oxidation: Met and Trp are particularly susceptible to oxidation.[4][9] This can be minimized by working under an inert atmosphere and using fresh, peroxide-free reagents.

  • Incomplete Deprotection: Some protecting groups are more difficult to remove than others (e.g., Arg(Pmc/Pbf), Asn(Trt)), leading to partially protected peptide impurities.[10]

  • Formation of Deletion Sequences: These arise from incomplete coupling during synthesis, a separate issue from cleavage, but are observed in the final analysis.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage and deprotection of your 15N labeled peptide.

Problem 1: Low or No Peptide Yield After Precipitation
Possible Cause Troubleshooting Steps
Incomplete Cleavage 1. Extend the cleavage reaction time. A standard time is 1.5-2 hours, but difficult sequences or protecting groups may require longer.[4][11] 2. Ensure the resin is well-swollen in the cleavage cocktail.[4] 3. If yield is still low, recover the resin, wash it, and re-subject it to a fresh cleavage cocktail.[1]
Poor Precipitation 1. Concentrate the TFA solution under a stream of nitrogen to 1-2 mL before adding cold ether.[1] 2. Ensure the ether is ice-cold (pre-chilled in a dry ice/acetone bath).[12] 3. If no precipitate forms, store the ether/TFA mixture at -20°C or -80°C for several hours.[2]
Hydrophobic Peptide For very hydrophobic peptides that are soluble in ether, alternative work-up procedures like direct HPLC purification may be necessary.[3]
Problem 2: Crude Peptide Shows Low Purity with Multiple Side Products

This issue is often traced back to the cleavage cocktail composition. The choice of scavengers is critical to prevent modification of sensitive amino acids.

Table 1: Common Amino Acid Side Reactions and Recommended Scavengers
Sensitive Residue(s) Side Reaction Primary Cationic Species Recommended Scavengers
Tryptophan (Trp) Alkylation of the indole ringtert-butyl cations, linker-derived cationsWater, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT). Using Fmoc-Trp(Boc) during synthesis is highly recommended.[7][13]
Cysteine (Cys) S-alkylation, reattachment of Trityl grouptert-butyl cations, Trityl cationsTIS is highly effective at scavenging trityl cations.[14] EDT helps maintain a reducing environment.[14]
Methionine (Met) Oxidation to sulfoxide, S-alkylationOxidizing agents, tert-butyl cationsThioanisole, Dimethylsulfide (DMS).[9][15]
Tyrosine (Tyr) Alkylation of the phenol ringtert-butyl cationsPhenol, Thioanisole, Water.[7]
Arginine (Arg) Incomplete deprotection of Pmc/Pbf-Longer cleavage times (up to 4 hours or more for multiple Arg residues).[4] Thioanisole can accelerate Pmc removal.[16]
Table 2: Standard TFA Cleavage Cocktails
Cocktail Name Composition (v/v) Primary Use Case
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues like Met or multiple Arg.[13][17]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail for complex peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr).[7][18]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thioanisole and EDT. Good for Trityl-protected residues but does not prevent Met oxidation.[18]

Note: Always prepare cleavage cocktails fresh before use.[4]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common cleavage and deprotection issues.

troubleshooting_workflow start Start: Crude Peptide Analysis (HPLC / MS) check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield Troubleshooting check_yield->low_yield No low_purity Low Purity Troubleshooting check_purity->low_purity No success Success: Proceed to Purification check_purity->success Yes incomplete_cleavage Incomplete Cleavage? - Extend cleavage time - Re-cleave resin low_yield->incomplete_cleavage precipitation_issue Precipitation Issue? - Concentrate TFA - Use colder ether low_yield->precipitation_issue end End incomplete_cleavage->end precipitation_issue->end incomplete_deprotection Incomplete Deprotection? - Extend cleavage time - Check Arg/Asn protecting groups low_purity->incomplete_deprotection side_reactions Side Reactions? - Review scavenger choice - Use optimized cocktail (e.g., Reagent K) low_purity->side_reactions incomplete_deprotection->end side_reactions->end success->end

Caption: Troubleshooting workflow for peptide cleavage.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin (dried under vacuum for at least 3 hours).[11]

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), freshly prepared.

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Dichloromethane (DCM).

  • Round-bottom flask or specialized cleavage vessel.

  • Sintered glass funnel.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Place the dried peptide-resin (approx. 100-200 mg) into a round-bottom flask.[11]

  • Add the cleavage cocktail to the resin (a minimum of 5-10 mL per gram of resin is recommended to ensure the resin is fully swollen).[4]

  • Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2 hours.[11] Note: If the peptide contains Trityl-protected amino acids, the solution may turn a deep yellow color.[4]

  • Filter the resin using a sintered glass funnel and collect the filtrate into a centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA or DCM and combine the filtrates.[11]

  • Add the combined filtrate dropwise into a larger tube containing 30-40 mL of ice-cold ether. A white precipitate of the crude peptide should form.[1]

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

  • Decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 2-3 times to remove scavengers and residual TFA.[12]

  • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage Process Workflow Diagram

This diagram outlines the standard steps from the resin-bound peptide to the final crude product.

cleavage_workflow resin 1. Dried Peptide-Resin add_tfa 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) resin->add_tfa react 3. React at RT (1.5 - 2 hours) add_tfa->react filter 4. Filter to Separate Resin react->filter precipitate 5. Precipitate Peptide in Cold Ether filter->precipitate wash 6. Wash Pellet with Ether (Centrifuge x3) precipitate->wash dry 7. Dry Crude Peptide wash->dry analyze 8. Analyze (HPLC/MS) dry->analyze

Caption: Standard workflow for peptide cleavage from resin.

References

Addressing solubility issues of Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-Protected Amino Acids

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Fmoc-protected amino acids used in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for dissolving Fmoc-protected amino acids?

A1: The most widely used solvents for Fmoc solid-phase peptide synthesis are polar aprotic solvents.[1] The primary choices include N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][3] Dichloromethane (DCM) is also used, particularly in Boc-chemistry, but less so in Fmoc-chemistry as it can react with piperidine.[2] These solvents are favored for their ability to swell the resin and dissolve the majority of reagents required for synthesis.[2]

Q2: Why is my Fmoc-amino acid not dissolving in DMF?

A2: Several factors can contribute to poor solubility of Fmoc-amino acids in DMF:

  • Inherent Amino Acid Properties: Some amino acids, particularly those with bulky side-chain protecting groups or specific functional groups, naturally have lower solubility.[4] For instance, Fmoc-Asn-OH and Fmoc-Gln-OH are known for their very low solubility in both DMF and NMP.[5]

  • Solvent Quality: DMF can degrade over time to release dimethylamine, which can prematurely remove the Fmoc protecting group.[2] Always use high-purity, fresh DMF.

  • Aggregation: Hydrophobic amino acids have a tendency to aggregate, which reduces their solubility and can hinder the reaction by preventing reagents from fully contacting the peptide.[6]

  • Concentration: You may be attempting to create a solution that is too concentrated for the specific amino acid's solubility limit.

Q3: Are there "greener" or alternative solvents I can use?

A3: Yes, due to safety and environmental concerns surrounding traditional solvents like DMF and NMP, several greener alternatives have been investigated.[1][7] These include:

  • 2-Methyltetrahydrofuran (2-MeTHF) [7]

  • Cyclopentyl methyl ether (CPME) [7]

  • γ-Valerolactone (GVL) [8]

  • N-Butylpyrrolidinone (NBP) [8]

  • PolarClean (ethyl-5-(dimethylamino)-2-methyl-5-oxopentanoate)[8]

  • Triethyl phosphate (TEP) [8]

The effectiveness of these solvents can be sequence-dependent, and they may require protocol optimization, particularly for the Fmoc-deprotection step.[7]

Q4: How does side-chain protection affect the solubility of an Fmoc-amino acid?

A4: Side-chain protection can dramatically improve solubility. A prime example is with asparagine and glutamine. Fmoc-Asn-OH and Fmoc-Gln-OH have very poor solubility.[5] By protecting the side-chain amide with a trityl (Trt) group, the resulting derivatives—Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH—exhibit solubility in DMF comparable to other common Fmoc-amino acids.[5][9] Similarly, protecting the indole nitrogen of tryptophan with a Boc group can help overcome solubility issues.[9]

Troubleshooting Guide

Problem: My Fmoc-amino acid is forming a gel or precipitating out of solution.

This is a common issue, particularly with hydrophobic or aggregation-prone sequences.[6] The workflow below provides a systematic approach to resolving this problem.

G cluster_0 Troubleshooting Workflow for Fmoc-AA Solubility start Solubility Issue Identified (Precipitate/Gel Formation) step1 Initial Check: 1. Confirm correct solvent (DMF/NMP). 2. Use fresh, high-purity solvent. 3. Verify concentration is not too high. start->step1 step2 Apply Physical Methods step1->step2 If issue persists step3 Modify Solvent System step2->step3 If issue persists end Solution Achieved step2->end If successful step2_details • Gently warm the solution. • Use sonication for a short period. Warning: Avoid prolonged heating. step2->step2_details step4 Use Alternative Reagent step3->step4 If issue persists step3->end If successful step3_details • Add a co-solvent like DMSO or NMP to DMF. • Try an alternative 'green' solvent (e.g., 2-MeTHF, PolarClean). step3->step3_details step4->end If successful step4_details • For Asn or Gln, switch to Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH. • For Trp, use Fmoc-Trp(Boc)-OH. step4->step4_details G cluster_1 Standard Fmoc SPPS Cycle resin Start: Peptide-Resin with Fmoc Group deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Add dissolved Fmoc-AA, Activator, and Base in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 solubility_note Solubility is CRITICAL here. Incomplete dissolution leads to failed coupling and deletion mutations. coupling->solubility_note end_cycle End of Cycle: Elongated Peptide-Resin with Fmoc Group wash2->end_cycle Repeat for next amino acid

References

Technical Support Center: Minimizing Metabolic Scrambling with 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments involving 15N labeled amino acids, with a focus on minimizing metabolic scrambling.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling and why is it a problem in 15N labeling experiments?

A1: Metabolic scrambling is a biological process where the host organism's metabolic pathways interconvert amino acids. During a labeling experiment, this means the 15N isotope from a specifically labeled amino acid can be transferred to other, non-target amino acids.[1] This is problematic because it complicates data analysis, reduces the enrichment level of the intended labeled amino acid, and can lead to misinterpretation of results in techniques like NMR spectroscopy and mass spectrometry.[1][2] For instance, if you supply [¹⁵N]-Serine, the cell might metabolize it and use the ¹⁵N to create [¹⁵N]-Glycine, confounding your analysis.[1]

Q2: Which amino acids are most susceptible to metabolic scrambling?

A2: The susceptibility to scrambling varies significantly between amino acids and depends on the cell type used for protein expression. In Human Embryonic Kidney (HEK293) cells, for example, Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), and Valine (V) experience significant scrambling. Conversely, Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) show minimal scrambling.[3] Glycine (G) and Serine (S) are known to interconvert with each other.[3]

Q3: My mass spectrometry (MS) data shows lower than expected 15N enrichment. What are the potential causes?

A3: Lower than expected enrichment can be due to several factors:

  • Metabolic Scrambling: The ¹⁵N label is being distributed to other amino acids, diluting the label in the target amino acid.[1]

  • Dilution from Unlabeled Sources: The cell culture medium may contain undefined or unlabeled components that cells use to synthesize amino acids, diluting the pool of labeled precursors.[1]

  • Slow Protein Turnover: In tissues or organisms with slow protein turnover rates, it takes longer for the 15N labeled amino acids to fully replace the existing unlabeled amino acid pool, resulting in lower overall enrichment.[4]

  • Incomplete Labeling: For complete incorporation, cells typically need to undergo several doublings (e.g., at least 5-6 for SILAC) in the labeled medium.[5] Insufficient time will result in a mix of labeled and unlabeled proteins.

Q4: How can I actively minimize metabolic scrambling in my experiments?

A4: Several strategies can be employed to reduce scrambling:

  • Adjust Labeled Amino Acid Concentration: In some cell lines like HEK293, reducing the concentration of the labeled amino acid (e.g., from 100 mg/L to 25 mg/L for Isoleucine and Valine) can significantly decrease the amount available for metabolism into other amino acids, thereby minimizing scrambling.[3][6]

  • Use Metabolic Precursors: The addition of specific metabolic precursors to the expression media can suppress scrambling pathways. For example, adding 2-ketobutyrate (an isoleucine precursor) and glycine can overcome the scrambling that occurs when labeling with threonine.[2][7]

  • Utilize Auxotrophic Strains: Using auxotrophic strains of E. coli, which are unable to synthesize certain amino acids, can reduce scrambling, although this is not always a complete solution.[2]

  • Cell-Free Expression Systems: In vitro protein synthesis using cell extracts significantly reduces issues from metabolic scrambling compared to expression in live cells.[2]

Q5: Are there any amino acids that are generally "safe" to use for specific labeling with minimal risk of scrambling?

A5: Yes. Methionine is often used for labeling because it can be isotopically labeled or reverse-labeled with minimal scrambling by simply adding it to the media.[2][7] Additionally, studies in HEK293 cells have identified a set of 10 amino acids with minimal scrambling: C, F, H, K, M, N, R, T, W, and Y.[3]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution(s)
Unexpected Labeled Peaks in MS/NMR Metabolic scrambling is occurring, transferring the 15N label to non-target amino acids.[1]1. Consult Literature: Check for known scrambling pathways for the specific amino acid and expression system. 2. Adjust Concentration: Lower the concentration of the labeled amino acid in the medium.[3][6] 3. Add Inhibitors/Precursors: Supplement the medium with specific metabolites to suppress interconversion pathways (e.g., add glycine and 2-ketobutyrate when labeling with threonine).[2][7]
Low Label Incorporation Efficiency The pool of labeled amino acids is being diluted by unlabeled sources.[1]1. Use Defined Medium: Ensure you are using a chemically defined medium without unlabeled amino acids or complex components like yeast extract. 2. Increase Incubation Time: Allow cells to grow for a sufficient number of generations (at least 5-6 doublings) to ensure complete incorporation of the label.[5] 3. Optimize Feeding Strategy: For whole organisms, a multi-generational feeding protocol with a highly enriched diet can achieve maximum tissue enrichment.[4]
Poor Protein Expression in Minimal Media The expression host (e.g., E. coli) is struggling to adapt from rich to minimal media, or the expressed protein is toxic.1. Adapt Cells Gradually: Inoculate a pre-culture in minimal M9 media and grow overnight before starting the main culture.[8] 2. Control Leaky Expression: Use a tightly regulated promoter (e.g., T7 in pET vectors) to prevent low-level toxic protein expression before induction.[9] 3. Optimize Growth Conditions: Lower the culture temperature after induction (e.g., from 37°C to 25°C) to slow down protein synthesis and promote proper folding.[9]
Inaccurate Quantification Incomplete labeling or failure to correct for labeling efficiency.1. Determine Labeling Efficiency: Use software tools (e.g., Protein Prospector's "MS-Isotope" module) to estimate the actual enrichment percentage.[10][11] 2. Correct Ratios: Adjust the calculated light/heavy peptide ratios based on the determined labeling efficiency to improve quantification accuracy.[10][11]

Quantitative Data Summary

Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293F Cells

The table below summarizes the observed degree of metabolic scrambling when expressing proteins in HEK293F cells using a culture medium supplemented with a single ¹⁵N-labeled amino acid.

Labeled Amino AcidDegree of Metabolic ScramblingNotes
C, F, H, K, M, N, R, T, W, Y MinimalThese 10 amino acids are reliable targets for selective labeling.[3]
G, S InterconvertGlycine and Serine are readily converted into one another.[3]
A, D, E, I, L, V SignificantThese 6 amino acids are highly prone to scrambling into other amino acid types.[3]
I, V Significant (reducible)Scrambling can be minimized by reducing the concentration of the labeled amino acid from 100 mg/L to 25 mg/L.[3][6]

Data sourced from experiments conducted in HEK293F cells grown in suspension culture.[3][6]

Experimental Protocols

Protocol 1: General Method for ¹⁵N Labeling of Proteins in E. coli

This protocol is adapted for expressing a ¹⁵N-labeled protein in E. coli using M9 minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector.

  • M9 minimal medium (10x stock).

  • ¹⁵NH₄Cl (Ammonium Chloride with ¹⁵N).

  • 20% (w/v) Glucose solution (sterile).

  • 1M MgSO₄ and 1M CaCl₂ (sterile).

  • Trace elements solution (100x, sterile).

  • Appropriate antibiotic.

  • IPTG (for induction).

Procedure:

  • Starter Culture: Pick a single colony from a fresh plate and inoculate 5-10 mL of rich medium (e.g., LB or 2xTY) with the appropriate antibiotic. Grow overnight at 37°C.

  • Pre-culture (Adaptation): The next morning, prepare 100 mL of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, glucose, salts, trace elements, and antibiotic. Inoculate this with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps adapt the cells to the minimal medium.

  • Main Culture: In a larger flask, prepare 1 L of the same ¹⁵N-M9 minimal medium. Inoculate it with the adapted pre-culture to a starting OD₆₀₀ of ~0.05-0.1.

  • Growth: Grow the main culture at the optimal temperature (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1–1 mM.

  • Expression: Continue to culture the cells for an additional 3-16 hours. Often, reducing the temperature to 18-25°C at this stage can improve protein solubility and yield.[9]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.[12]

Protocol 2: Minimizing Isoleucine/Valine Scrambling in HEK293F Cells

This method focuses on adjusting amino acid concentrations to suppress scrambling, as demonstrated for Isoleucine (I) and Valine (V) in HEK293F cells.[3][6]

Materials:

  • Chemically-defined, amino acid-free culture medium for mammalian cells.

  • Stock solutions of all required amino acids (unlabeled).

  • Stock solution of ¹⁵N-labeled Isoleucine or ¹⁵N-labeled Valine.

  • HEK293F cells in suspension culture.

  • Transfection reagents and expression plasmid.

Procedure:

  • Prepare Labeling Medium: Reconstitute the amino acid-free medium with all required amino acids.

  • Crucially, add the ¹⁵N-labeled amino acid (Isoleucine or Valine) at a reduced final concentration of 25 mg/L. [3][6]

  • Add all other unlabeled amino acids at a standard concentration (e.g., 100 mg/L), with the exception of any others known to be required at higher levels (like glutamine).[6]

  • Cell Culture and Transfection: Culture the HEK293F cells in this specially prepared medium.

  • Transfect the cells with the plasmid encoding the protein of interest using your standard protocol.

  • Protein Expression and Harvest: Allow the protein to be expressed and secreted (if applicable) or harvest the cells after the desired expression time.

  • Analysis: Purify the protein and analyze it via mass spectrometry or NMR to confirm high incorporation of the label into the target amino acid and minimal scrambling into others.

Visualizations

G General Workflow for 15N Protein Labeling cluster_prep Preparation cluster_labeling Labeling & Expression cluster_analysis Downstream Processing Transform Transform E. coli with Expression Vector Starter Grow Overnight Starter Culture (Rich Medium) Transform->Starter PreCulture Inoculate Pre-culture in 15N Minimal Medium Starter->PreCulture MainCulture Grow Main Culture in 15N Medium to OD 0.6-0.8 PreCulture->MainCulture Induce Induce Protein Expression (e.g., with IPTG) MainCulture->Induce Express Express Protein (3-16 hours) Induce->Express Harvest Harvest Cells by Centrifugation Express->Harvest Purify Purify Labeled Protein Harvest->Purify Analyze Analyze by MS or NMR Purify->Analyze

Caption: A typical experimental workflow for producing a 15N-labeled protein in E. coli.

G Troubleshooting Metabolic Scrambling Start Observe Unexpected Labeled Amino Acids in Data? CheckLiterature Check Literature for Known Scrambling Pathways for the Amino Acid & Organism Start->CheckLiterature Yes ReRun Re-run Experiment & Analyze Start->ReRun No (Problem Solved) AdjustConc Strategy 1: Lower Concentration of Labeled Amino Acid CheckLiterature->AdjustConc AddPrecursor Strategy 2: Add Metabolic Precursors or Inhibitors CheckLiterature->AddPrecursor UseStrain Strategy 3: Use Auxotrophic Strain or Cell-Free System CheckLiterature->UseStrain AdjustConc->ReRun AddPrecursor->ReRun UseStrain->ReRun

Caption: A decision-making flowchart for troubleshooting metabolic scrambling issues.

G Key Amino Acid Scrambling Pathways Thr Threonine Gly interconverts Thr->Gly scrambles to Ile Isoleucine Thr->Ile scrambles to Ser Serine Val Valine Val->Ile Leu Leucine Val->Leu Ala Alanine Val->Ala can scramble to - -

Caption: Simplified diagram of metabolic pathways prone to 15N scrambling.

References

Technical Support Center: Fmoc-Amino Acid Purity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical impact of Fmoc-amino acid purity on the quality of the final synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Fmoc-amino acids and how do they impact peptide synthesis?

A1: Impurities in Fmoc-amino acid starting materials are a primary cause of by-products in solid-phase peptide synthesis (SPPS).[1] These impurities can arise during the manufacturing process of the protected amino acids.[2] Key impurities include dipeptides, β-alanine adducts, free amino acids, acetic acid, and enantiomeric contaminants, each having distinct and detrimental effects on the final peptide quality.[3][4]

Q2: Why is high chemical purity (e.g., >99% by HPLC) crucial for Fmoc-amino acids?

A2: High chemical purity is essential because even minor impurities can lead to significant issues in the final peptide product. Using high-purity reagents minimizes the introduction of contaminants that can cause truncated or modified peptide sequences, which are often difficult to separate from the target peptide.[1][5] A study demonstrated that purifying commercial Fmoc-amino acids before synthesis increased the final peptide's purity by over 15%.[6] Enhanced purity of the building blocks leads to higher yields, simplifies downstream purification, and ensures more reproducible synthesis outcomes.[3][7]

Q3: What is the significance of the enantiomeric purity of Fmoc-amino acids?

A3: Enantiomeric purity is critical for the biological activity and structural integrity of the final peptide. The presence of D-enantiomers in a peptide intended to consist of L-amino acids can lead to diastereomeric impurities.[8] These impurities may alter the peptide's conformation and biological function.[3] Standard HPLC methods often cannot separate enantiomers, making it a "hidden" impurity that can compromise results.[9] For this reason, stringent specifications, such as an enantiomeric purity of ≥99.8%, are recommended for reliable synthesis.[3]

Q4: How does acetic acid contamination affect peptide synthesis, even at trace levels?

A4: Acetic acid is a particularly problematic impurity because it acts as a capping agent, causing permanent chain termination during synthesis.[10] Due to its low molecular weight, even trace amounts (e.g., 0.1%) can correspond to a significant molar percentage, leading to a substantial accumulation of truncated peptide sequences.[2][3] For clean synthesis, the acetate content in Fmoc-amino acids should be extremely low, typically specified at ≤0.02%.[3][10] Acetic acid can originate from the hydrolysis of ethyl acetate, a common solvent used in the manufacturing of Fmoc-amino acids.[11]

Q5: What are the consequences of having free (unprotected) amino acid impurities?

A5: The presence of free amino acids in the Fmoc-amino acid starting material can lead to the "double insertion" of that amino acid into the growing peptide chain.[3][4] Additionally, the free amine can promote the autocatalytic cleavage of the Fmoc protecting group during storage, reducing the stability and purity of the reagent over time.[3][10] Quantitative analysis by methods like GC is necessary to control free amino acid content, which should ideally be ≤0.2%.[3][9]

Q6: What are β-alanine-related impurities and how do they form?

A6: β-alanine-related impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH, are formed during the introduction of the Fmoc protecting group, particularly when using Fmoc-OSu.[12][13] This occurs via a Lossen-type rearrangement.[10][14] These impurities can be incorporated into the peptide chain, resulting in insertion mutants that can be difficult to detect and separate.[12][14]

Q7: How should Fmoc-amino acids be stored to maintain their purity?

A7: To maintain purity, Fmoc-protected amino acids should be stored in tightly sealed containers at a low temperature, typically around 5°C for long-term storage.[15] Before opening a refrigerated container, it is crucial to allow it to warm to room temperature to prevent water condensation, as moisture can degrade the product.[15] Traces of free amine can promote autocatalytic Fmoc cleavage, compromising long-term storage.[10]

Troubleshooting Guides

Problem 1: My final peptide analysis shows peaks corresponding to truncated sequences (N-1, N-2, etc.).

Possible Cause: This is a classic sign of chain termination during synthesis. A likely culprit related to your starting materials is acetic acid contamination in your Fmoc-amino acids.

Troubleshooting Steps:

  • Verify Acetate Content: Check the certificate of analysis for your Fmoc-amino acids. The recommended specification for acetate is ≤0.02%.[3] If this information is unavailable, consider having the raw material tested.

  • Use High-Purity Reagents: Switch to a supplier that provides Fmoc-amino acids with stringent controls on acetate content.[2]

  • Review Synthesis Conditions: While impure reagents are a common cause, also ensure that your coupling reactions are going to completion and that deprotection steps are efficient, as incomplete reactions can also lead to deletions.[16][17]

Problem 2: Mass spectrometry analysis of my crude peptide shows a mass higher than expected, suggesting an amino acid insertion.

Possible Cause: This issue is frequently caused by impurities in the Fmoc-amino acid that lead to the incorporation of extra residues.

Troubleshooting Steps:

  • Check for Dipeptide Impurities: The Fmoc-Xaa-Xaa-OH dipeptide impurity is a known contaminant that can arise during the synthesis of the protected amino acid, especially when using Fmoc-Cl.[4] This leads to a "double insertion" of the intended amino acid.

  • Investigate Free Amino Acid Content: If the Fmoc-amino acid contains residual unprotected amino acid (H-Xaa-OH), it can also lead to multiple insertions.[3][4]

  • Screen for β-Alanine Adducts: If the unexpected mass corresponds to a β-alanine insertion, your Fmoc-amino acid may be contaminated with Fmoc-β-Ala-OH or Fmoc-β-Ala-Xaa-OH.[12][14]

  • Solution: Use Fmoc-amino acids with specified low levels of these impurities (typically ≤0.1%).[3] Purifying the raw material via recrystallization can also be an effective, albeit labor-intensive, solution.[6]

Problem 3: My peptide has the correct mass, but the final yield is very low and the purification is complex.

Possible Cause: Low yield and difficult purification often point to a multitude of side reactions occurring during synthesis, which can be exacerbated by impure starting materials.

Troubleshooting Steps:

  • Evaluate Overall Purity: Even if no single impurity dominates, a collection of small impurities in your Fmoc-amino acids can cumulatively lower the efficiency of each coupling step. A small decrease in efficiency at each step leads to a dramatic reduction in the overall yield of a long peptide.[3][11]

  • Check Enantiomeric Purity: The presence of D-isomers can create diastereomers that are very similar to the target peptide, making purification by reverse-phase HPLC extremely challenging.[8][10]

  • Solution: Start with the highest purity Fmoc-amino acids available (HPLC Purity ≥99%, Enantiomeric Purity ≥99.8%).[2][3] This reduces the complexity of the crude product, making purification more straightforward and improving the final isolated yield.[3]

Data Presentation

Table 1: Recommended Purity Specifications for High-Quality Fmoc-Amino Acids

Parameter Recommended Specification Rationale
HPLC Purity ≥99.0% Ensures the primary component is the desired protected amino acid, minimizing side products.[3]
Enantiomeric Purity ≥99.8% Prevents the formation of diastereomeric peptide impurities that affect biological activity and are difficult to separate.[3][9]
Acetate Content ≤0.02% Minimizes chain termination caused by capping, which leads to truncated peptide sequences.[3][10]
Free Amino Acid ≤0.2% Prevents double insertion of amino acids and improves the long-term storage stability of the reagent.[3][10]
Dipeptide Impurities ≤0.1% Avoids the insertion of an extra amino acid residue into the peptide chain.[3][4]
β-Alanyl Impurities ≤0.1% Prevents the incorporation of β-alanine, which results in insertion mutant peptides.[3][12]

| Ethyl Acetate | ≤0.5% | Reduces the risk of acetic acid formation during long-term storage.[3][11] |

Table 2: Summary of Common Impurities and Their Impact

Impurity Type Source Impact on Final Peptide Resulting By-Product
Fmoc-Xaa-Xaa-OH (Dipeptide) Side reaction during Fmoc protection (esp. with Fmoc-Cl).[4] Double insertion of an amino acid. Peptide with an extra residue.
Fmoc-β-Ala-OH / Fmoc-β-Ala-Xaa-OH Lossen rearrangement of Fmoc-OSu reagent.[10][13] Insertion of β-alanine. β-alanine insertion mutant peptide.[12]
Acetic Acid Residual solvent (ethyl acetate) hydrolysis.[11] N-terminal capping of the growing peptide chain. Truncated peptide sequence.[3]
Free Amino Acid (H-Xaa-OH) Incomplete Fmoc protection reaction.[3] Double insertion of an amino acid. Peptide with an extra residue.[4]

| D-Enantiomer | Racemization during synthesis or impure starting material.[18] | Forms diastereomers, may alter biological activity. | Diastereomeric peptide impurity.[8] |

Experimental Protocols

Protocol 1: General Method for Purity Analysis of Fmoc-Amino Acids by RP-HPLC

This protocol provides a general guideline for analyzing the purity of Fmoc-amino acid raw materials. Specific conditions may need to be optimized for different amino acids.

  • Sample Preparation: Dissolve the Fmoc-amino acid in a suitable solvent, such as acetonitrile, to a concentration of approximately 2-10 mg/mL.[19]

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 column (e.g., ODS-BP) is commonly used.[19]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[19]

  • Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes to separate the main compound from potential impurities.

  • Detection: Monitor the elution at a wavelength of 220 nm.[19]

  • Analysis: Integrate the peak areas to determine the percentage purity. Compare the chromatogram to reference standards of known impurities if available for positive identification.[11]

Protocol 2: General Recrystallization Protocol for Fmoc-Amino Acid Purification

Recrystallization can be used to improve the purity of commercial Fmoc-amino acids.[6] This example uses Toluene, but the solvent system may need to be optimized.

  • Dissolution: In a flask, suspend the crude Fmoc-amino acid (e.g., 100g) in a suitable solvent like Toluene (e.g., 600ml).[18]

  • Heating: Raise the temperature of the mixture to approximately 50°C and stir for 1 hour to dissolve the compound and impurities.[18]

  • Cooling & Crystallization: Slowly cool the solution to room temperature (e.g., 30±5°C) and continue stirring for about 2 hours to allow the purified Fmoc-amino acid to crystallize.[18]

  • Filtration: Filter the crystalline product and wash the collected solid (wet cake) with a small amount of cold solvent (Toluene).[18]

  • Drying: Dry the purified amino acid under vacuum at 50°C until a constant weight is achieved.[18]

Visualizations

Impurity_Impact_Workflow cluster_start Starting Materials cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_outcome Synthesis Outcome cluster_purification Downstream Processing Impure_AA Impure Fmoc-Amino Acid (e.g., contains Dipeptide, Acetic Acid) Coupling Coupling Step Impure_AA->Coupling Incorporation of Impurities Deprotection Fmoc Deprotection Coupling->Deprotection Chain Elongation Crude_Peptide Crude Peptide Mixture Coupling->Crude_Peptide Cleavage from Resin Deprotection->Coupling Target_Peptide Target Peptide Crude_Peptide->Target_Peptide Impurity_Peptide Impurity Peptides (Inserted, Truncated) Crude_Peptide->Impurity_Peptide HPLC HPLC Purification Crude_Peptide->HPLC Complex Separation Final_Product Low Yield of Pure Peptide HPLC->Final_Product Difficult Isolation

Caption: Workflow of how impure Fmoc-amino acids lead to a complex crude product and low final peptide yield.

Impurity_Types cluster_insertion Insertion Errors cluster_truncation Truncation Errors cluster_chiral Stereochemical Errors center Fmoc-Amino Acid Impurities dipeptide Fmoc-Dipeptides center->dipeptide beta_ala Fmoc-β-Alanine Adducts center->beta_ala free_aa Free Amino Acid center->free_aa acetic_acid Acetic Acid center->acetic_acid d_isomer D-Enantiomer center->d_isomer insertion_outcome Result: Peptide with Extra Residues (Higher Mass) dipeptide->insertion_outcome beta_ala->insertion_outcome free_aa->insertion_outcome truncation_outcome Result: Truncated Peptides (Lower Mass) acetic_acid->truncation_outcome chiral_outcome Result: Diastereomeric Peptides (Altered Activity) d_isomer->chiral_outcome

Caption: Logical diagram connecting specific Fmoc-amino acid impurities to their resulting peptide by-products.

Troubleshooting_Tree start Peptide Synthesis Failure (Low Purity/Yield) q1 What is the primary issue observed in MS analysis? start->q1 mass_high Mass is HIGHER than expected q1->mass_high Insertion mass_low Mass is LOWER than expected q1->mass_low Truncation mass_correct Mass is correct, but chromatogram is complex q1->mass_correct Complex Profile cause_high Cause: Insertion Impurities • Dipeptides • Free Amino Acid • β-Alanine Adducts mass_high->cause_high cause_low Cause: Truncation/Deletion • Acetic Acid Contamination • Incomplete Coupling mass_low->cause_low cause_complex Cause: Multiple Issues • Low Overall Purity • D-Enantiomer Contamination (Diastereomers) mass_correct->cause_complex solution Solution: 1. Verify Certificate of Analysis for raw materials. 2. Use high-purity Fmoc-amino acids (≥99%). 3. Consider raw material purification. cause_high->solution cause_low->solution cause_complex->solution

References

Technical Support Center: HPLC Purification of 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of HPLC purification for 15N labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Does 15N labeling significantly alter the retention time of a peptide in reversed-phase HPLC compared to its unlabeled (14N) counterpart?

A1: Generally, 15N labeling does not cause a substantial shift in the retention time of a peptide in reversed-phase HPLC (RP-HPLC). The physicochemical properties that govern retention in RP-HPLC, primarily hydrophobicity, are not significantly altered by the substitution of 14N with 15N. You can expect the labeled and unlabeled peptides to co-elute or have very similar retention times.[1][2] Any significant difference in retention time between what is expected for the unlabeled peptide and what is observed for the labeled peptide is more likely due to other factors such as post-translational modifications, issues with peptide synthesis, or the presence of impurities.[3]

Q2: What are the most common impurities encountered during the purification of synthetic 15N labeled peptides?

A2: Crude synthetic peptides, including 15N labeled ones, often contain a variety of impurities. These can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the solid-phase synthesis process.

  • Modified peptides: Peptides that have undergone unintended modifications, such as oxidation.

  • Reagents and by-products from synthesis: Residual chemicals from the cleavage and synthesis steps.[3]

  • "Light" peptide contamination: The presence of the unlabeled (14N) version of the peptide in the heavy labeled standard.[4]

Q3: What is the recommended starting point for developing an HPLC purification method for a new 15N labeled peptide?

A3: A good starting point for a new peptide is to use a standard reversed-phase method with a C18 column.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Gradient: A linear gradient from a low percentage of B (e.g., 5%) to a high percentage of B (e.g., 95%) over a set period (e.g., 30-60 minutes) is a common starting point to scout for the elution position of your peptide.

  • Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (if the peptide contains tryptophan or tyrosine residues).

Once the approximate elution time is known, the gradient can be optimized to be shallower around the elution point of the target peptide to improve resolution from impurities.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My 15N labeled peptide peak is broad and/or shows significant tailing. What are the potential causes and how can I fix it?

A: Peak broadening and tailing can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[6]

  • Secondary Interactions: The peptide may be interacting with active sites (silanols) on the silica-based column packing.

    • Solution: Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%). You can also try increasing the concentration of the acid modifier or using a column with end-capping.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For RP-HPLC, a pH below 3 is common to protonate acidic residues and minimize secondary interactions.[7]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained substances from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[8] If the problem persists, consider replacing the guard column or the analytical column.

  • High Injection Solvent Strength: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak broadening.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Slow Peptide Conformation Changes: Some peptides can exist in multiple conformations that are in slow equilibrium on the HPLC timescale, leading to broad peaks.

    • Solution: Try increasing the column temperature (e.g., to 40-60°C) to accelerate the interconversion between conformations, which can result in sharper peaks.[6]

Issue 2: Ghost Peaks in the Chromatogram

Q: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source of these peaks and how can I eliminate them?

A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the mobile phase.

  • Contaminated Mobile Phase: Impurities in the solvents (water, acetonitrile) or additives (TFA) are a common cause.

    • Solution: Use high-purity, HPLC-grade solvents and reagents.[9] Filter and degas the mobile phases before use. Prepare fresh mobile phases daily.[10][11]

  • System Contamination: Carryover from previous injections can lead to ghost peaks. The injector, tubing, or detector flow cell may be contaminated.

    • Solution: Run a blank gradient (without an injection) to see if the peaks persist. If they do, the contamination is likely in the system or mobile phase. Flush the entire system, including the injector and detector, with a strong solvent.[9][12]

  • Leaching from System Components: Plastic or polymeric components in the HPLC system can leach impurities into the mobile phase.

    • Solution: Ensure all tubing and fittings are made of inert materials compatible with your mobile phases.

  • Air Bubbles: Air bubbles in the system can cause spurious signals in the detector.

    • Solution: Properly degas the mobile phases. Ensure all connections are secure to prevent air from entering the system.

Issue 3: Low Purification Yield

Q: I am getting a very low yield of my purified 15N labeled peptide. What are the possible reasons and how can I improve the recovery?

A: Low yield in preparative HPLC can be a significant issue. Here are some factors to consider:

  • Poor Solubility of the Peptide: The peptide may be precipitating on the column or in the tubing.

    • Solution: Try dissolving the crude peptide in a small amount of a strong, compatible solvent like DMSO before diluting it with the mobile phase for injection. Be mindful that the injection solvent should be compatible with the mobile phase to avoid precipitation upon injection.

  • Irreversible Adsorption to the Column: Some peptides can adsorb irreversibly to the stationary phase, especially if the column is old or has exposed silanol groups.

    • Solution: Try a different column chemistry (e.g., a C8 or C4 for very hydrophobic peptides) or a column with a different base material. Sometimes, flushing the column with a very strong solvent can help recover some of the adsorbed peptide.

  • Incorrect Fraction Collection: The fraction collector settings may not be optimized to capture the entire peak of interest.

    • Solution: Review the peak detection threshold and delay volume settings on your fraction collector. It's often better to collect broader fractions around the target peak and then analyze them by analytical HPLC to pool the purest fractions.[13]

  • Peptide Degradation: The peptide may be unstable in the mobile phase.

    • Solution: If the peptide is sensitive to acidic conditions, consider using a different mobile phase modifier, such as formic acid, or a different pH. Ensure the collected fractions are neutralized (if necessary) and stored appropriately (e.g., frozen) as soon as possible.[13]

Data Presentation

Table 1: Comparison of Reversed-Phase Columns for Peptide Separation

Column TypeParticle Size (µm)Pore Size (Å)Key CharacteristicsBest Suited For
C18 1.7 - 5100 - 300High hydrophobicity, excellent retention for a wide range of peptides.[5]General purpose peptide purification, especially for small to medium-sized peptides.[5][14]
C8 3 - 5100 - 300Moderately hydrophobic, less retention than C18.More hydrophobic peptides that may be too strongly retained on C18.
C4 3 - 5300Low hydrophobicity.Large, hydrophobic peptides and proteins.[5]
Phenyl-Hexyl 1.7 - 5130Alternative selectivity based on pi-pi interactions.Peptides that are difficult to resolve on alkyl chain phases.

Table 2: Common Mobile Phase Modifiers in Reversed-Phase HPLC for Peptides

ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, improves peak shape, volatile.[15]Can suppress ionization in mass spectrometry.[15]
Formic Acid (FA) 0.1%Good for LC-MS applications as it is less ion-suppressive than TFA.May result in broader peaks for some peptides compared to TFA.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC for 15N Labeled Peptides
  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Prepare fresh mobile phases:

      • Mobile Phase A: 0.1% TFA in HPLC-grade water.

      • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases.

    • Install an appropriate analytical reversed-phase column (e.g., C18, 4.6 x 150 mm, 3.5 µm).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified 15N labeled peptide in a suitable solvent, preferably the initial mobile phase. If solubility is an issue, a small amount of organic solvent or DMSO can be used, followed by dilution with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject a small volume of the sample (e.g., 10-20 µL).

    • Run a linear gradient. A typical scouting gradient is:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

    • Monitor the chromatogram at 214 nm and 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the 15N labeled peptide based on its expected retention time and, if available, mass spectrometry data.

    • Assess the purity of the sample by calculating the peak area percentage of the target peptide relative to the total peak area.

Protocol 2: Preparative RP-HPLC for Purification of 15N Labeled Peptides
  • Method Development on Analytical Scale:

    • Optimize the separation on an analytical column with the same stationary phase as the intended preparative column.

    • Develop a shallow gradient around the elution time of the target peptide to maximize resolution from closely eluting impurities.[5]

  • Scaling Up to Preparative Scale:

    • Install a preparative column of the same chemistry as the analytical column.

    • Adjust the flow rate according to the column diameter. A common scaling factor is (d_prep / d_anal)^2, where 'd' is the column diameter.

    • Equilibrate the preparative column with the initial mobile phase composition.

  • Sample Loading:

    • Dissolve the crude peptide in the minimum volume of a suitable solvent.

    • Inject the sample onto the preparative column. The maximum loading capacity will depend on the column dimensions and the complexity of the sample.

  • Purification and Fraction Collection:

    • Run the optimized preparative gradient.

    • Collect fractions corresponding to the peak of the target peptide. It is advisable to collect narrow fractions across the entire peak.[13]

  • Analysis of Fractions and Lyophilization:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified 15N labeled peptide as a powder.[13]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification cluster_final Final Product MobilePhase Mobile Phase Preparation (0.1% TFA in H2O & ACN) Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->Injection Column Reversed-Phase Column (e.g., C18) Injection->Column Gradient Gradient Elution Column->Gradient Detection UV Detection (214nm & 280nm) Gradient->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis (Analytical HPLC) FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalPeptide Purified 15N Labeled Peptide Lyophilization->FinalPeptide

Caption: General workflow for HPLC purification of 15N labeled peptides.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_ghost_peaks Extraneous Peaks cluster_yield Low Recovery Start Problem with HPLC Purification PeakShape Broad or Tailing Peaks? Start->PeakShape GhostPeaks Ghost Peaks Present? Start->GhostPeaks LowYield Low Purification Yield? Start->LowYield Overload Reduce Sample Load PeakShape->Overload Yes Temp Increase Column Temperature PeakShape->Temp If still broad pH Adjust Mobile Phase pH PeakShape->pH If tailing persists BlankRun Run Blank Gradient GhostPeaks->BlankRun Yes FreshMobilePhase Prepare Fresh Mobile Phase BlankRun->FreshMobilePhase Peaks persist SystemFlush Flush HPLC System BlankRun->SystemFlush If peaks still persist Solubility Optimize Sample Solvent LowYield->Solubility Yes Fraction Check Fraction Collector Settings LowYield->Fraction If solubility is good ColumnChem Try Different Column Chemistry LowYield->ColumnChem If yield is still low

References

Validation & Comparative

Confirming 15N Incorporation: A Comparative Guide to Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging stable isotope labeling, accurately confirming the incorporation of 15N is a critical step in ensuring experimental integrity. Mass spectrometry stands as the gold standard for this verification, offering a suite of techniques to precisely quantify the extent of labeling. This guide provides an objective comparison of common mass spectrometric approaches, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

Stable isotope labeling with 15N is a powerful tool in proteomics for quantitative analysis of protein expression, turnover, and structure.[1][2][3] The success of these experiments hinges on the efficient and consistent incorporation of the 15N isotope into the proteome of the organism or cell line under investigation.[4] Mass spectrometry provides an indispensable means to verify and quantify this incorporation, ensuring the reliability of downstream quantitative data.[5][6]

Comparison of Mass Spectrometry Techniques for 15N Incorporation Analysis

The choice of mass spectrometry technique can significantly impact the precision, sensitivity, and workflow of 15N incorporation analysis. The most common methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI) coupled to various mass analyzers (e.g., Orbitrap, Ion Trap, Quadrupole-Time of Flight), and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureMALDI-TOFESI-Orbitrap/Q-TOFFT-ICR
Principle Measures the time-of-flight of ions generated by laser desorption from a solid-phase matrix.Generates ions by applying a high voltage to a liquid sample, followed by high-resolution mass analysis.Measures the cyclotron frequency of ions in a strong magnetic field to determine m/z with very high resolution.
Resolution ModerateHigh to Very HighVery High
Sensitivity Nanomole to picomole range[7]Picomole to femtomole rangeHigh
Sample Throughput HighModerate to HighLow to Moderate
Data Analysis Complexity Relatively simple, often involves comparing isotopic patterns of labeled and unlabeled peptides.[7]More complex, requires specialized software for isotopic distribution analysis and quantification.[8]Computationally intensive due to high-resolution data.[9]
Key Advantage Rapid analysis and tolerance to some sample impurities.[7]High resolution and sensitivity, suitable for complex samples.[10]Unparalleled mass accuracy and resolution.[9]
Considerations Potential for label scrambling during protein expression needs to be monitored.[7]Incomplete incorporation of the heavy isotope can broaden isotope clusters, making monoisotopic peak identification challenging.[4]High instrument cost and maintenance.

Experimental Workflow for 15N Incorporation Analysis

The general workflow for determining 15N incorporation via mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis p1 15N Metabolic Labeling p2 Protein Extraction & Digestion p1->p2 ms LC-MS/MS or MALDI-MS Analysis p2->ms d1 Peptide Identification ms->d1 d2 Isotopic Distribution Analysis d1->d2 d3 Calculation of 15N Incorporation d2->d3

General workflow for 15N incorporation analysis.

Detailed Experimental Protocols

Protocol 1: 15N Labeling in E. coli and Analysis by MALDI-TOF MS

This protocol is adapted for the analysis of a specific 15N-labeled protein expressed in E. coli.

  • Metabolic Labeling: Grow E. coli expressing the protein of interest in a minimal medium containing 15NH4Cl as the sole nitrogen source.

  • Protein Purification: Purify the 15N-labeled protein using standard chromatography techniques.

  • Protein Digestion:

    • Denature the purified protein (e.g., with 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • MALDI-TOF MS Analysis:

    • Mix the digested peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).[7]

    • Spot the mixture onto a MALDI target plate and allow it to crystallize.[7]

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Identify peptides based on their mass-to-charge ratio (m/z).

    • Compare the isotopic pattern of identified peptides with the theoretical isotopic distribution for varying levels of 15N incorporation.

    • Software such as DEX can be used to determine the incorporation percentage by analyzing the isotopic abundance.[7]

Protocol 2: Global 15N Incorporation Analysis in Mammalian Cells using LC-MS/MS

This protocol is suitable for assessing the overall 15N incorporation efficiency in a mammalian cell culture.

  • Metabolic Labeling: Culture mammalian cells in a medium where all nitrogen sources are replaced with their 15N-labeled counterparts for a sufficient duration to allow for complete protein turnover.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract the total proteome.

    • Perform an in-solution or in-gel tryptic digestion of the protein extract.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the LC system.

  • Data Analysis:

    • Use proteomics software (e.g., Protein Prospector, Census) to identify peptides and quantify the 15N incorporation.[4][8]

    • These software tools calculate the mass shift for each peptide based on its sequence and determine the ratio of heavy (15N) to light (14N) peptide signals.[8]

Data Presentation and Interpretation

The primary output of the mass spectrometric analysis is the isotopic distribution of a peptide. The mass shift between the monoisotopic peak of the unlabeled peptide and the fully 15N-labeled peptide is dependent on the number of nitrogen atoms in the peptide. The percentage of 15N incorporation is calculated by comparing the observed isotopic pattern to theoretical patterns at different enrichment levels.[6][9]

data_interpretation cluster_input Input Data cluster_analysis Analysis cluster_output Output raw_ms Raw Mass Spectrum compare Compare Experimental vs. Theoretical Distributions raw_ms->compare peptide_seq Peptide Sequence theo_dist Generate Theoretical Isotopic Distributions (Varying % 15N) peptide_seq->theo_dist theo_dist->compare best_fit Best Fit Correlation compare->best_fit incorporation Determine % 15N Incorporation best_fit->incorporation

Logical flow of data analysis for 15N incorporation.

Conclusion

Mass spectrometry is an essential tool for the accurate determination of 15N incorporation in stable isotope labeling experiments. The choice between different techniques like MALDI-TOF and ESI-based methods will depend on the specific experimental goals, sample complexity, and available instrumentation. By following robust experimental protocols and employing appropriate data analysis software, researchers can confidently verify the extent of 15N labeling, thereby ensuring the accuracy and reliability of their quantitative proteomic studies.

References

Comprehensive Guide to HPLC Analysis for Purity Assessment of Fmoc-Phe-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-α-Fmoc-L-phenylalanine-¹⁵N (Fmoc-Phe-OH-¹⁵N). Ensuring the chemical and enantiomeric purity of this isotopically labeled amino acid is critical for its successful application in peptide synthesis and various research contexts.[1] High-purity starting materials are essential for achieving high yields and purity of the final peptide product.[1]

Introduction to Purity Concerns in Fmoc-Amino Acids

Impurities in Fmoc-amino acids can arise during their synthesis and storage.[2] These impurities can lead to the formation of deletion sequences, truncated peptides, and other byproducts during solid-phase peptide synthesis (SPPS), complicating purification and potentially affecting the biological activity of the final peptide.[1] Common impurities include dipeptides (e.g., Fmoc-Phe-Phe-OH), β-alanine derivatives, and the corresponding D-enantiomer.[2][3] For isotopically labeled compounds like Fmoc-Phe-OH-¹⁵N, it is also crucial to confirm the isotopic enrichment and the absence of unlabeled material.

Recommended Analytical Approach: A Two-Fold HPLC Strategy

A comprehensive purity assessment of Fmoc-Phe-OH-¹⁵N involves two distinct HPLC analyses:

  • Reversed-Phase HPLC (RP-HPLC): To determine the chemical purity and quantify process-related impurities.

  • Chiral HPLC: To determine the enantiomeric purity and quantify the unwanted D-enantiomer.

The following sections provide detailed experimental protocols and comparisons for both methods.

Part 1: Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust method for separating and quantifying Fmoc-Phe-OH-¹⁵N from its potential chemical impurities. A typical C18 stationary phase is employed for this purpose.[4]

Experimental Protocol: RP-HPLC

Objective: To determine the chemical purity of Fmoc-Phe-OH-¹⁵N and identify potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Preparation: Dissolve Fmoc-Phe-OH-¹⁵N in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Standards: If available, certified reference standards of potential impurities (e.g., Fmoc-Phe-Phe-OH, β-alanine derivatives) should be prepared similarly.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm or 214 nm[4]
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: RP-HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
251090
301090
319010
409010
Data Presentation: Expected Purity Profile

The purity of Fmoc-Phe-OH-¹⁵N is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-quality material should exhibit a purity of ≥99.0%.[5]

Table 2: Example Purity Profile of Fmoc-Phe-OH-¹⁵N by RP-HPLC

CompoundRetention Time (min)Area %Specification
Fmoc-Phe-OH-¹⁵N ~15.5≥ 99.0≥ 99.0%
Impurity 1 (e.g., Dipeptide)~18.2< 0.5≤ 0.5%
Impurity 2 (e.g., β-alanine derivative)~12.1< 0.5≤ 0.5%
Other Unknown ImpuritiesVarious< 0.5≤ 0.5%

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Part 2: Enantiomeric Purity Assessment by Chiral HPLC

Chiral HPLC is essential for separating and quantifying the L- and D-enantiomers of Fmoc-Phe-OH-¹⁵N. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this separation.[6]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of Fmoc-Phe-OH-¹⁵N.

Instrumentation:

  • HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Polysaccharide-based CSP, e.g., Lux Cellulose-1, 5 µm, 4.6 x 250 mm[6]

  • Mobile Phase: A mixture of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio may need optimization.[6]

  • Sample Preparation: Dissolve Fmoc-Phe-OH-¹⁵N in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard: A racemic mixture of Fmoc-Phe-OH can be used to confirm the elution order and resolution of the enantiomers.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient[6]
Detection Wavelength 220 nm[6]
Injection Volume 5 µL[6]
Mode Isocratic
Data Presentation: Enantiomeric Purity

The enantiomeric purity is expressed as the percentage of the desired L-enantiomer relative to the sum of both L- and D-enantiomer peak areas. For use in peptide synthesis, an enantiomeric purity of ≥99.8% is often required.[5]

Table 3: Example Enantiomeric Purity Profile of Fmoc-Phe-OH-¹⁵N by Chiral HPLC

EnantiomerRetention Time (min)Area %Specification
L-Fmoc-Phe-OH-¹⁵N ~19.0≥ 99.8≥ 99.8%
D-Fmoc-Phe-OH-¹⁵N~22.0≤ 0.2≤ 0.2%

Note: Retention times and elution order may vary depending on the specific chiral stationary phase and mobile phase composition.

Comparison of Analytical Alternatives

While HPLC is the primary method for purity assessment, other techniques can provide complementary information.

Table 4: Comparison of Analytical Methods for Purity Assessment

MethodAnalyte/ParameterAdvantagesDisadvantages
RP-HPLC Chemical Purity, Process ImpuritiesHigh resolution, quantitative, robustMay not separate all impurities from the main peak without careful method development.
Chiral HPLC Enantiomeric PurityAccurate quantification of enantiomersRequires specialized, more expensive columns.
Mass Spectrometry (MS) Molecular Weight Verification, Isotopic EnrichmentHigh sensitivity, provides structural informationQuantification can be challenging without appropriate standards.
Nuclear Magnetic Resonance (NMR) Structural Confirmation, Isotopic EnrichmentProvides detailed structural information, non-destructiveLower sensitivity compared to HPLC and MS, may not detect trace impurities.
Gas Chromatography (GC) Free Amino Acid ContentHigh sensitivity for volatile compoundsRequires derivatization for non-volatile amino acids.
Ion Chromatography (IC) Acetate and other inorganic ionsSpecific for ionic impuritiesNot suitable for the main compound or organic impurities.

Mandatory Visualizations

HPLC_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Sample Fmoc-Phe-OH-15N Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution RP_HPLC RP-HPLC (Chemical Purity) Dissolution->RP_HPLC Inject Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Inject Chem_Purity Chemical Purity Report (≥99.0%) RP_HPLC->Chem_Purity Analyze Enan_Purity Enantiomeric Purity Report (≥99.8%) Chiral_HPLC->Enan_Purity Analyze

Caption: Experimental workflow for the complete HPLC purity assessment of this compound.

Purity_Relationship cluster_components Purity Components Total_Purity Overall Purity of This compound Chemical_Purity Chemical Purity (RP-HPLC) Total_Purity->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Total_Purity->Enantiomeric_Purity Isotopic_Enrichment Isotopic Enrichment (MS/NMR) Total_Purity->Isotopic_Enrichment

Caption: Logical relationship of the different components contributing to the overall purity of this compound.

Conclusion

A comprehensive assessment of Fmoc-Phe-OH-¹⁵N purity requires a multi-faceted analytical approach. The combination of RP-HPLC for chemical purity and chiral HPLC for enantiomeric purity provides a robust and reliable strategy to ensure the quality of this critical raw material for peptide synthesis. Complementary techniques such as MS and NMR are valuable for confirming isotopic enrichment and providing orthogonal structural verification. By implementing these detailed protocols, researchers can have high confidence in the purity of their Fmoc-Phe-OH-¹⁵N, leading to more reliable and reproducible results in their downstream applications.

References

A Comparative Guide to Fmoc and Boc Protection in Phenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies for amino acids like phenylalanine is a critical decision that impacts yield, purity, and overall efficiency. This guide provides an objective comparison of these two predominant methods in solid-phase peptide synthesis (SPPS), supported by experimental protocols and data.

Executive Summary

The Fmoc and Boc strategies offer distinct advantages and are chosen based on the specific requirements of the peptide sequence and desired final product. Fmoc chemistry is favored for its milder reaction conditions, which are particularly suitable for the synthesis of acid-sensitive peptides and those with post-translational modifications.[1] In contrast, the Boc strategy, while employing harsher acidic conditions for deprotection, can be more effective for complex sequences prone to aggregation.[1] The selection of either method has significant implications for process workflow, potential side reactions, and the purity of the final phenylalanine-containing peptide.

Comparative Performance Data

The following table summarizes the typical performance metrics for the synthesis of a model dipeptide (e.g., Phe-Ala) using both Fmoc and Boc strategies. These values are representative and can vary based on the specific sequence, coupling reagents, and synthesis scale.

ParameterFmoc Protection StrategyBoc Protection StrategyReference(s)
Deprotection Reagent 20-50% Piperidine in DMF25-50% TFA in DCM[1][2]
Deprotection Conditions Mildly basicStrongly acidic[1][2]
Coupling Efficiency Generally >99%High, but can be sequence-dependent
Typical Crude Purity 70-90%60-85%[3][4]
Overall Yield HighGenerally high[]
Risk of Racemization Low for PhenylalanineLow for Phenylalanine

Experimental Protocols

Detailed methodologies for the synthesis of a model dipeptide, Phenylalanyl-Alanine (Phe-Ala), are provided below for both Fmoc and Boc strategies.

Fmoc-Based Solid-Phase Synthesis of Phe-Ala

This protocol outlines the manual synthesis of Phe-Ala on a Wang resin pre-loaded with Alanine.

1. Resin Preparation:

  • Swell Fmoc-Ala-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Coupling of Fmoc-Phe-OH:

  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.

  • Immediately add the activated Fmoc-Phe-OH solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To confirm complete coupling, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 times).

4. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Boc-Based Solid-Phase Synthesis of Phe-Ala

This protocol describes the manual synthesis of Phe-Ala on a Merrifield resin pre-loaded with Alanine.

1. Resin Preparation:

  • Swell Boc-Ala-Merrifield resin in DCM for 1 hour in a reaction vessel.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the TFA treatment for 25 minutes and drain.

  • Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).

3. Neutralization:

  • Add a 10% solution of DIEA in DCM to the resin and agitate for 10 minutes.

  • Drain and wash the resin with DCM (5 times).

4. Coupling of Boc-Phe-OH:

  • In a separate vial, dissolve Boc-Phe-OH (3 equivalents) and HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to activate the amino acid.

  • Add the activated Boc-Phe-OH solution to the resin and agitate for 2 hours.

  • Perform a Kaiser test to ensure complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

5. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Carefully add anhydrous hydrogen fluoride (HF) to the resin in a specialized HF cleavage apparatus at 0°C. Anisole is used as a scavenger.

  • Allow the reaction to proceed for 1 hour at 0°C.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide.

  • Precipitate and collect the crude peptide as described in the Fmoc protocol.

Visualization of Synthetic Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow Resin Fmoc-Ala-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Fmoc-Phe-OH (HBTU/DIEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Cleavage Cleavage (95% TFA) Washing2->Cleavage Peptide Phe-Ala Peptide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow.

Boc_SPPS_Workflow Resin Boc-Ala-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Wash (DCM) Deprotection->Washing1 Neutralization Neutralize (10% DIEA/DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Coupling Couple Boc-Phe-OH (HBTU/DIEA) Washing2->Coupling Washing3 Wash (DMF/DCM) Coupling->Washing3 Cleavage Cleavage (Anhydrous HF) Washing3->Cleavage Peptide Phe-Ala Peptide Cleavage->Peptide

Boc Solid-Phase Peptide Synthesis Workflow.

Potential Side Reactions

While both methods are robust, certain side reactions can occur, potentially affecting the purity and yield of the final peptide.

Fmoc Strategy:

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.

  • Aspartimide formation: For sequences containing aspartic acid, the use of basic conditions for Fmoc deprotection can lead to the formation of a cyclic aspartimide, which can subsequently open to form a mixture of aspartyl and isoaspartyl residues.

  • Racemization: While generally low for phenylalanine, racemization can be a concern for other amino acids, particularly during the activation step.[6]

Boc Strategy:

  • t-Butylation: The t-butyl cation generated during Boc deprotection can modify sensitive residues like tryptophan and methionine if not properly scavenged.

  • Acid-catalyzed side reactions: The repeated use of strong acid can lead to the partial cleavage of acid-labile side-chain protecting groups, resulting in branched or modified peptides.[1]

  • Safety concerns: The use of hazardous reagents like anhydrous HF for cleavage requires specialized equipment and handling procedures.[1]

Conclusion

The choice between Fmoc and Boc protection for phenylalanine synthesis is a balance between the desired reaction conditions, the nature of the peptide sequence, and the available laboratory infrastructure. The Fmoc strategy is generally preferred for its milder conditions and suitability for a broader range of peptides, including those with sensitive modifications.[1] The Boc strategy, while requiring more stringent conditions and specialized equipment, remains a valuable tool for the synthesis of challenging sequences that may be prone to aggregation under the neutral conditions of Fmoc chemistry. A thorough understanding of the principles and potential pitfalls of each method is essential for the successful synthesis of high-quality phenylalanine-containing peptides.

References

A Researcher's Guide to Isotopic Enrichment Analysis of Fmoc-Phe-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled amino acids, rigorous quality control is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for determining the isotopic enrichment of Fmoc-Phe-OH-¹⁵N, a critical building block in peptide synthesis and proteomics research. We present detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of appropriate analytical methods.

The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into amino acids allows for the precise tracking and quantification of peptides and proteins in complex biological systems. Fmoc-Phe-OH-¹⁵N, an N-terminally protected phenylalanine with a ¹⁵N-labeled alpha-amino group, is a widely used reagent in solid-phase peptide synthesis (SPPS). Verifying the isotopic enrichment of this raw material is a critical first step to guarantee the integrity of downstream applications, including quantitative proteomics, metabolic flux analysis, and structural biology studies.

This guide focuses on the two primary analytical techniques for determining isotopic enrichment: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also compare Fmoc-Phe-OH-¹⁵N with a commonly used alternative, Fmoc-Phe-OH-¹³C₉,¹⁵N, which is labeled with both Carbon-13 and Nitrogen-15.

Performance Comparison: Fmoc-Phe-OH-¹⁵N vs. Alternatives

The choice between singly labeled Fmoc-Phe-OH-¹⁵N and dually labeled alternatives like Fmoc-Phe-OH-¹³C₉,¹⁵N depends on the specific experimental requirements, particularly the desired mass shift for mass spectrometry-based quantification.[1] Below is a comparison of typical product specifications from leading suppliers.

FeatureFmoc-Phe-OH-¹⁵NFmoc-Phe-OH-¹³C₉,¹⁵N
Isotopic Enrichment ≥98 atom % ¹⁵N≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Chemical Purity ≥98% (CP)≥98% (CP)
Molecular Weight ~388.42 g/mol ~397.48 g/mol
Mass Shift (vs. unlabeled) +1 Da+10 Da
Primary Applications Peptide Synthesis, Proteomics, Biomolecular NMRQuantitative Proteomics (SILAC), Biomolecular NMR

Experimental Protocols for Isotopic Enrichment Analysis

Accurate determination of isotopic enrichment requires robust and validated analytical methods. Here, we provide detailed, plausible experimental protocols for both Mass Spectrometry and NMR Spectroscopy analysis of Fmoc-Phe-OH-¹⁵N.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of Fmoc-Phe-OH-¹⁵N.

  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement and isotopic pattern analysis.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this compound.

  • Analysis Mode: Acquire data in positive or negative ion mode, depending on which provides better signal intensity and stability for the analyte.

  • Mass Range: Set the mass acquisition range to include the expected m/z values for the unlabeled (M), singly labeled (M+1), and potentially doubly labeled (M+2, due to natural abundance of ¹³C) species.

  • Data Acquisition: For direct infusion, acquire data for several minutes to obtain a stable signal. For LC-MS, use a suitable reversed-phase column (e.g., C18) with a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any potential impurities before it enters the mass spectrometer.

3. Data Analysis:

  • Extract the mass spectrum for the analyte of interest.

  • Identify the monoisotopic peaks corresponding to the unlabeled ([M]) and ¹⁵N-labeled ([M+1]) Fmoc-Phe-OH.

  • Calculate the isotopic enrichment using the following formula:

    Isotopic Enrichment (%) = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100

    Note: For a more precise calculation, the natural abundance of other isotopes (e.g., ¹³C) should be considered and corrected for.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic label and quantify the enrichment.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Fmoc-Phe-OH-¹⁵N.

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. The concentration should be in the range of 10-20 mM.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrumentation and Analysis:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe with ¹⁵N decoupling capabilities is required.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The signal corresponding to the proton attached to the ¹⁵N-labeled nitrogen will appear as a doublet due to one-bond ¹H-¹⁵N coupling. The corresponding proton in the unlabeled compound will be a singlet (or a multiplet due to other couplings, but without the large ¹⁵N splitting).

    • ¹⁵N NMR: Direct ¹⁵N detection is also possible but is less sensitive. A one-dimensional ¹⁵N spectrum will show a signal for the labeled nitrogen.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D experiment that correlates the proton and nitrogen signals. A cross-peak will be observed for the ¹H-¹⁵N pair, confirming the position of the label.

3. Data Analysis:

  • In the ¹H NMR spectrum, integrate the area of the doublet corresponding to the ¹⁵N-labeled compound and the singlet corresponding to the unlabeled compound.

  • Calculate the isotopic enrichment using the following formula:

    Isotopic Enrichment (%) = [Integral(doublet) / (Integral(singlet) + Integral(doublet))] x 100

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MS and NMR analysis.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis weigh Weigh Fmoc-Phe-OH-15N dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject into Mass Spectrometer dilute->injection ionization Electrospray Ionization (ESI) injection->ionization detection High-Resolution Mass Detection ionization->detection spectrum Extract Mass Spectrum detection->spectrum peaks Identify Isotopic Peaks (M, M+1) spectrum->peaks calculate Calculate Isotopic Enrichment peaks->calculate

Caption: Workflow for Isotopic Enrichment Analysis by Mass Spectrometry.

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer placement Place Sample in Spectrometer transfer->placement acquisition Acquire 1H and/or 1H-15N HSQC Spectra placement->acquisition process Process Spectra acquisition->process integrate Integrate 1H Signals (Doublet vs. Singlet) process->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Caption: Workflow for Isotopic Enrichment Analysis by NMR Spectroscopy.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for the isotopic enrichment analysis of Fmoc-Phe-OH-¹⁵N. Mass spectrometry offers higher sensitivity and is often faster, making it ideal for routine quality control. NMR spectroscopy, while less sensitive, provides unambiguous structural confirmation of the labeling site and a direct quantification of the enrichment level through the analysis of proton spectra.

The choice between Fmoc-Phe-OH-¹⁵N and dually labeled alternatives like Fmoc-Phe-OH-¹³C₉,¹⁵N will be dictated by the specific needs of the downstream application. For experiments requiring a larger mass shift for clear differentiation in mass spectrometry, the dually labeled compound is advantageous. For applications where only the nitrogen is tracked, or for certain NMR experiments, the singly labeled Fmoc-Phe-OH-¹⁵N is a cost-effective and suitable choice.

By implementing the detailed protocols and understanding the comparative performance data presented in this guide, researchers can confidently assess the quality of their isotopically labeled amino acids, leading to more reliable and reproducible scientific outcomes.

References

A Researcher's Guide to NMR Spectral Comparison: Labeled vs. Unlabeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides. A critical decision in designing NMR experiments is whether to use isotopically labeled or unlabeled peptides. This guide provides an objective comparison of the NMR spectra obtained from both, supported by experimental data and detailed protocols, to aid in making an informed choice for your research needs.

The primary motivation for isotopic labeling (e.g., with ¹⁵N, ¹³C, and ²H) is to overcome the challenges associated with larger peptides, such as spectral overlap and signal broadening, and to enable more advanced, multi-dimensional NMR experiments.[1][2][3] Unlabeled peptides, on the other hand, can be sufficient for smaller molecules and preliminary structural assessments.[4][5]

Quantitative Spectral Comparison

The decision to use labeled or unlabeled peptides significantly impacts the resulting NMR spectra. The following table summarizes the key quantitative differences observed.

ParameterUnlabeled PeptidesLabeled PeptidesRationale for Difference
Chemical Shift Perturbations (CSPs) Observed in ¹H spectra upon ligand binding or environmental changes.Observed in ¹H, ¹⁵N, and ¹³C spectra, providing more specific and sensitive probes of interaction sites.[6][7]Isotopic labels provide additional nuclei with distinct chemical shifts that are sensitive to their local electronic environment.
Signal Intensity / Peak Height Generally lower signal-to-noise, especially for larger peptides due to natural isotopic abundance.Significantly enhanced signal-to-noise for labeled nuclei, enabling the study of lower concentration samples.[8]Enrichment with NMR-active isotopes like ¹⁵N and ¹³C increases the number of detectable nuclei.
**Relaxation Parameters (T₁, T₂) **¹H relaxation is influenced by dipole-dipole interactions with other protons.Can be measured for ¹⁵N and ¹³C, providing insights into molecular dynamics at specific sites. Deuteration (²H labeling) reduces relaxation rates, leading to sharper lines for larger molecules.[3]The introduction of heteronuclei provides additional probes for studying molecular motion and interactions.
Spectral Resolution ¹H spectra can be highly crowded, especially for peptides >10 kDa, leading to significant signal overlap.[1]Multidimensional heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) spread signals over two or more dimensions, dramatically improving resolution.[1][4]The additional frequency dimension from the labeled nucleus separates overlapping proton signals.

Experimental Protocols

To achieve a meaningful comparison between labeled and unlabeled peptide spectra, it is crucial to follow standardized experimental protocols.

Unlabeled Peptides:

  • Synthesis and Purity: Peptides are typically chemically synthesized. Ensure purity is >95% as determined by HPLC and mass spectrometry.[9]

  • Concentration: Prepare samples at a concentration of 1-5 mM.[8]

  • Buffer Conditions: Dissolve the peptide in a suitable buffer, typically with a pH between 4.0 and 7.0 to minimize amide proton exchange.[10] The buffer should ideally not contain non-exchangeable protons (e.g., phosphate buffer).[10] Total salt concentration should be kept low (≤ 200 mM) to minimize signal broadening.[10]

  • Solvent: For experiments observing amide protons, use a mixture of 90% H₂O and 10% D₂O. The D₂O provides the lock signal for the spectrometer.[10] For other experiments, a fully deuterated solvent can be used.[11]

Labeled Peptides:

  • Expression and Purification: Isotopically labeled peptides are typically produced recombinantly in E. coli grown in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[12][13] Purification is often achieved using affinity chromatography.[12]

  • Concentration: A concentration of 0.3-1.0 mM is often sufficient due to the enhanced signal from isotopic enrichment.[8]

  • Buffer and Solvent: The same buffer and solvent conditions as for unlabeled peptides should be used to ensure comparability.

For Unlabeled Peptides:

  • 1D ¹H Spectroscopy: Provides a general overview of the peptide's folding state and purity.

  • 2D Homonuclear Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds.

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, useful for amino acid side-chain assignments.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure determination.[9]

For Labeled Peptides:

  • 2D Heteronuclear Spectroscopy:

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the hallmark experiment for labeled peptides. It produces a spectrum with one peak for each backbone and side-chain amide group (excluding proline), offering a unique "fingerprint" of the peptide.[1][6]

  • 3D and 4D NMR Experiments: For larger peptides where overlap is still an issue in 2D spectra, further dimensions can be added by correlating the ¹H and ¹⁵N nuclei with ¹³C nuclei (e.g., HNCA, HN(CO)CA, HNCACB experiments).[3]

Visualizing the Workflow and Concepts

To better illustrate the experimental logic and key concepts, the following diagrams are provided.

experimental_workflow cluster_unlabeled Unlabeled Peptide Workflow cluster_labeled Labeled Peptide Workflow unlabeled_prep Sample Preparation (1-5 mM) unlabeled_1d 1D ¹H NMR unlabeled_prep->unlabeled_1d unlabeled_2d 2D Homonuclear NMR (COSY, TOCSY, NOESY) unlabeled_1d->unlabeled_2d unlabeled_analysis Spectral Analysis (Structure, Dynamics) unlabeled_2d->unlabeled_analysis comparison Comparative Analysis unlabeled_analysis->comparison labeled_prep Sample Preparation (0.3-1.0 mM) labeled_2d_hsqc 2D ¹H-¹⁵N HSQC labeled_prep->labeled_2d_hsqc labeled_3d 3D/4D Heteronuclear NMR (if needed) labeled_2d_hsqc->labeled_3d labeled_analysis Spectral Analysis (Assignment, Structure, Dynamics) labeled_3d->labeled_analysis labeled_analysis->comparison

Caption: Experimental workflows for NMR analysis of unlabeled and labeled peptides.

chemical_shift_perturbation cluster_free Free Peptide cluster_bound Peptide + Ligand A A A_prime A' A->A_prime  Δδ (CSP) ligand Ligand A_prime->ligand Binding

References

A Comparative Guide to Fmoc-L-Phenylalanine-15N: Certificate of Analysis and Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development utilizing isotopically labeled amino acids, a thorough understanding of product quality and purity is paramount. This guide provides a detailed comparison of Fmoc-L-Phenylalanine-15N (Fmoc-Phe-OH-15N), a critical reagent in peptide synthesis and metabolic studies. By examining key quality control parameters from a typical Certificate of Analysis (CoA) and comparing them with alternative products, this document aims to facilitate informed decision-making for your research needs.

Data Presentation: A Comparative Analysis

The quality of this compound can be assessed through several key metrics, which are often compared against the standard unlabeled compound and other isotopically labeled variants. The following table summarizes these critical parameters based on data from leading suppliers.

ParameterThis compoundFmoc-Phe-OH (Unlabeled)Fmoc-Phe-OH-13C9,15N
Chemical Purity (HPLC) ≥99%≥98%[1]≥98%[2]
Isotopic Enrichment (15N) ≥98 atom %[3]Not Applicable≥98 atom %[2]
Isotopic Enrichment (13C) Not ApplicableNot Applicable≥98 atom %[2]
Optical Rotation [α]20/D -37° (c=1 in DMF)[2]-37° (c=1 in DMF)[1]-37° (c=1 in DMF)[2]
Molecular Weight 388.42 g/mol [3]387.43 g/mol 397.36 g/mol [2]
Melting Point 180-187 °C180-187 °C[1]180-187 °C[2]

Experimental Protocols

The data presented above is generated through rigorous analytical testing. Below are the detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to separate and quantify the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Detection: UV absorbance at 254 nm.

  • Procedure: A solution of the sample is injected into the HPLC system. The retention time and peak area of the main component are recorded and compared to a reference standard. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the definitive technique for determining the incorporation of stable isotopes.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (ToF) or Orbitrap instrument, often coupled with a gas or liquid chromatography system (GC/MS or LC/MS)[4][5].

  • Ionization: Electrospray ionization (ESI) is commonly used for LC/MS analysis of these compounds.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the monoisotopic mass will be shifted by approximately +1 compared to the unlabeled compound. The isotopic enrichment is determined by comparing the ion intensities of the labeled and unlabeled species[6].

Polarimetry for Optical Rotation

This technique confirms the stereochemical integrity of the amino acid.

  • Instrumentation: A polarimeter.

  • Procedure: A solution of the sample is prepared in a specified solvent (e.g., Dimethylformamide - DMF) at a known concentration[2]. The solution is placed in a polarimeter cell, and the angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (20°C).

Visualizing Workflows and Relationships

To further clarify the processes and logic involved in the quality assessment and application of this compound, the following diagrams are provided.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification raw_material This compound Raw Material dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC Analysis dissolution->hplc ms Mass Spectrometry dissolution->ms polarimetry Polarimetry dissolution->polarimetry purity_calc Purity Calculation hplc->purity_calc enrichment_calc Isotopic Enrichment Calculation ms->enrichment_calc optical_rotation_check Optical Rotation Verification polarimetry->optical_rotation_check coa_generation Certificate of Analysis Generation purity_calc->coa_generation enrichment_calc->coa_generation optical_rotation_check->coa_generation

Caption: Quality control workflow for this compound.

Decision_Tree start Peptide Synthesis Requirement q1 Isotopic Labeling Required? start->q1 a1_no Use Unlabeled Fmoc-Phe-OH q1->a1_no No q2 Single or Dual Labeling? q1->q2 Yes a2_single Use this compound q2->a2_single 15N only a2_dual Use Fmoc-Phe-OH-13C9,15N q2->a2_dual 13C and 15N

Caption: Decision tree for selecting an appropriate Fmoc-Phe-OH derivative.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe-OH-15N: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Fmoc-Phe-OH-15N is classified as a non-hazardous solid. Disposal should adhere to standard laboratory procedures for non-hazardous chemical waste, with special attention to institutional and local regulations. The presence of the stable isotope ¹⁵N does not necessitate radiological precautions.

This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The information presented is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

While Fmoc-Phe-OH is not classified as a hazardous substance, standard laboratory hygiene and safety practices are paramount.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, consult a physician.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Discharge of the product into the environment should be avoided.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Fmoc-Phe-OH and its ¹⁵N-labeled counterpart.

PropertyFmoc-Phe-OHFmoc-Phe-OH-¹⁵NData Source
Molecular Weight 387.43 g/mol 388.42 g/mol
Melting Point 180-187 °C180-187 °C
Isotopic Purity Not Applicable98 atom % ¹⁵N
Assay ≥98%≥99%

Step-by-Step Disposal Protocol

The disposal of Fmoc-Phe-OH-¹⁵N should be managed as a non-hazardous solid chemical waste. The stable ¹⁵N isotope does not impart radioactivity, thus no additional radiological handling procedures are required.[2][]

1. Waste Identification and Segregation:

  • Confirm that the waste is solely Fmoc-Phe-OH-¹⁵N and not mixed with any hazardous substances (e.g., solvents, heavy metals).
  • If the material is mixed with a hazardous substance, it must be disposed of as hazardous waste, following your institution's specific guidelines for that waste category.
  • Keep Fmoc-Phe-OH-¹⁵N waste separate from other laboratory waste streams to avoid cross-contamination.

2. Containerization:

  • Place the solid Fmoc-Phe-OH-¹⁵N waste into a sturdy, sealable container. A screw-cap plastic or glass jar is suitable.
  • Ensure the container is compatible with the chemical.
  • Do not use bags or other containers that could easily rupture.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Fmoc-Phe-OH-¹⁵N".
  • Indicate that it is "Non-Hazardous Waste for Disposal".
  • Include the date of accumulation and the laboratory of origin.

4. Institutional Procedure Adherence:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous solid waste disposal.
  • Some institutions may require that all chemical waste, regardless of hazard classification, be collected by EHS.
  • Other institutions may permit the disposal of clearly labeled, non-hazardous solids in the regular municipal trash, often requiring it to be placed directly into a dumpster by laboratory personnel to avoid handling by custodial staff.[1]

5. Final Disposal:

  • If permitted by your institution, the sealed and labeled container of Fmoc-Phe-OH-¹⁵N can be placed directly into the designated dumpster for landfill disposal.
  • Never place chemical waste in common laboratory trash cans that are handled by custodial staff.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Phe-OH-¹⁵N.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound for Disposal is_mixed Is the waste mixed with hazardous substances? start->is_mixed hazardous_waste Dispose as Hazardous Waste following EHS protocol is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste is_mixed->non_hazardous_waste No end End of Process hazardous_waste->end containerize Place in a sealed, labeled container (Full chemical name, non-hazardous, date, lab) non_hazardous_waste->containerize consult_ehs Consult Institutional EHS Policy for Non-Hazardous Waste containerize->consult_ehs ehs_pickup Arrange for EHS pickup consult_ehs->ehs_pickup EHS Collection Required dumpster_disposal Dispose directly in designated dumpster (As per institutional guidelines) consult_ehs->dumpster_disposal Direct Disposal Permitted ehs_pickup->end dumpster_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Fmoc-Phe-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe-OH-15N. The following procedures are designed to ensure safe handling, use, and disposal of this compound, particularly within the context of solid-phase peptide synthesis (SPPS).

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is a combustible solid, and appropriate precautions should be taken to avoid dust formation.[1] The primary operational context for this reagent is Fmoc solid-phase peptide synthesis, which involves the use of other hazardous chemicals. Therefore, a comprehensive approach to personal protection is essential.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles (ANSI Z87.1 compliant)Protects against dust particles and chemical splashes.[2]
Hand Protection Disposable nitrile glovesProvides protection against incidental chemical contact.[2] Double-gloving is recommended when handling hazardous solvents.
Body Protection Laboratory coatProtects skin and clothing from spills and splashes.[3]
Respiratory Protection N95 respirator or dust maskRecommended when weighing or transferring the solid to prevent inhalation of fine dust particles.[4]
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.[2]

Operational Plan: Handling and Use in Peptide Synthesis

This compound is primarily used in Fmoc solid-phase peptide synthesis (SPPS).[3][5] This process involves a cycle of deprotection, washing, and coupling steps. The following workflow outlines the key stages and safety considerations.

Fmoc_SPPS_Workflow Figure 1: Fmoc Solid-Phase Peptide Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_disposal Waste Management start Start: Weigh this compound (in fume hood with N95 mask) resin_prep Swell Resin in DMF start->resin_prep solid_waste Solid Waste (Contaminated consumables, used resin) start->solid_waste Contaminated weigh paper, vials deprotection Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection If starting with Fmoc-protected resin wash1 Wash Resin (DMF) deprotection->wash1 liquid_waste Liquid Waste (Solvents, reagents) deprotection->liquid_waste coupling Couple next Fmoc-Amino Acid wash1->coupling wash1->liquid_waste wash2 Wash Resin (DMF) coupling->wash2 coupling->liquid_waste wash2->deprotection Repeat cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final cycle wash2->liquid_waste wash3 Wash and Dry Resin final_deprotection->wash3 cleavage Cleave Peptide from Resin (TFA cocktail) wash3->cleavage cleavage->solid_waste cleavage->liquid_waste

Caption: Figure 1: Fmoc Solid-Phase Peptide Synthesis Workflow

Experimental Protocol: Standard Coupling Procedure

  • Resin Preparation: Swell the resin (e.g., polystyrene) in dimethylformamide (DMF).[6]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Activation: In a separate vessel, activate the this compound by dissolving it with an activating agent (e.g., HBTU/HOBt) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed to couple the phenylalanine to the peptide chain.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.[7] This cycle is repeated for each amino acid in the peptide sequence.

Disposal Plan

Proper waste disposal is critical to ensure laboratory safety and environmental compliance.[3] All waste generated from handling this compound and its use in SPPS must be treated as hazardous chemical waste.

Waste Stream Management

Waste Type Description Disposal Procedure
Solid Waste - Empty this compound containers- Contaminated gloves, weigh boats, and pipette tips- Used synthesis resin- Collect in a designated, clearly labeled hazardous solid waste container.- Do not mix with general laboratory trash.
Non-Halogenated Liquid Waste - DMF and piperidine solutions from deprotection and washing steps- Solutions from coupling reactions- Collect in a labeled, sealed, and appropriate hazardous liquid waste container.- Keep separate from halogenated solvents.
Halogenated Liquid Waste - Dichloromethane (DCM) if used for washing or resin swelling- Collect in a separate, clearly labeled hazardous liquid waste container for halogenated solvents.
Acidic Liquid Waste - Trifluoroacetic acid (TFA) cleavage cocktails- Collect in a designated, acid-resistant hazardous waste container.- Neutralize carefully with a suitable base under a fume hood before collection, if institutional policy allows.

Step-by-Step Spill Decontamination Protocol

  • Evacuate and Ventilate: If a significant amount of dust is generated or solvent is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For large spills of the solid, an N95 respirator is recommended.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

    • For Liquid Spills (involving solvents): Use a chemical spill kit or absorbent pads to contain the spill.

  • Clean-Up:

    • Carefully wipe up the contained spill, working from the outside in.

    • For solid spills, gently sweep the material into a dustpan and place it in a sealed bag.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of Waste: Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into the designated hazardous solid waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the clean-up is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.